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  • Product: Ethyl 2-iodopyridine-3-carboxylate
  • CAS: 154366-01-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Ethyl 2-iodopyridine-3-carboxylate (CAS 154366-01-5): Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary Ethyl 2-iodopyridine-3-carboxylate (CAS 154366-01-5), frequently referred to as ethyl 2-iodonicotinate, is a highly versatile bifunctional building block in modern organic synthesis and medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-iodopyridine-3-carboxylate (CAS 154366-01-5), frequently referred to as ethyl 2-iodonicotinate, is a highly versatile bifunctional building block in modern organic synthesis and medicinal chemistry. Its unique structural topology—an electron-deficient pyridine core featuring a highly reactive iodine atom at the C2 position and an ethyl ester at the C3 position—renders it an exceptional substrate for transition-metal-catalyzed cross-coupling reactions[1]. This guide elucidates the mechanistic rationale behind its reactivity, provides self-validating experimental protocols, and explores its strategic utility in synthesizing complex heterocyclic pharmacophores, including retinoid receptor modulators and kinase inhibitors[2].

Physicochemical Profiling

Understanding the physical and chemical parameters of ethyl 2-iodopyridine-3-carboxylate is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies.

PropertyValue
Chemical Name Ethyl 2-iodopyridine-3-carboxylate
Synonyms Ethyl 2-iodonicotinate; 2-Iodopyridine-3-carboxylic acid ethyl ester
CAS Registry Number 154366-01-5[3]
Molecular Formula C8H8INO2[4]
Molecular Weight 277.06 g/mol [4]
Monoisotopic Mass 276.960 g/mol
Appearance Light yellow to brown liquid/low-melting solid[5]
Solubility Profile Soluble in DCM, EtOAc, THF, DMF, DMSO; Insoluble in H₂O
Storage Conditions 2-8°C, inert atmosphere, protect from light[6]

Chemical Reactivity & Mechanistic Insights

As a Senior Application Scientist, it is crucial to look beyond the basic structure and understand the electronic push-and-pull that governs this molecule's behavior in a reactor.

The C2-Iodo Electrophilic Center: The iodine atom at the C2 position is exceptionally activated toward oxidative addition by low-valent transition metals (e.g., Pd(0)). The electronegative pyridine nitrogen exerts strong inductive (-I) and mesomeric (-M) effects, pulling electron density away from the ortho position. Furthermore, the ester group at C3 provides an additional -M effect. This synergistic electron withdrawal significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C-I bond, facilitating rapid and thermodynamically favorable insertion of the metal catalyst[1].

The C3-Ester Directing and Cyclization Group: The ethyl ester serves a dual purpose. Sterically, it modulates the trajectory of incoming nucleophiles during cross-coupling. Synthetically, it acts as an internal electrophilic trap. Once a nucleophilic moiety (such as an amine or hydroxyl-bearing alkyne) is introduced at the C2 position, the ester can undergo base-promoted or thermal intramolecular cyclization to yield fused bicyclic systems like azaindoles or pyrano[4,3-b]pyridines[7].

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed with built-in causality and validation checkpoints to ensure reproducibility and high fidelity in a drug development setting.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesize ethyl 2-arylpyridine-3-carboxylate derivatives.

Causality of Reagents:

  • Catalyst: Pd(dppf)Cl₂ is selected because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle. This steric bulk accelerates the reductive elimination step, which is often the rate-limiting step when forming sterically hindered ortho-substituted biaryls.

  • Solvent System: A biphasic 1,4-Dioxane/H₂O (4:1) system is used. Dioxane solubilizes the lipophilic ethyl 2-iodonicotinate, while water is strictly required to hydrate the inorganic base (K₂CO₃) and form the reactive hydroxyboronate intermediate [Ar-B(OH)3]- essential for transmetalation[1].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, charge ethyl 2-iodopyridine-3-carboxylate (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Degassing: Add 5 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Degas the suspension via three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes. (Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) peroxo species, terminating the catalytic cycle).

  • Reaction: Seal the flask and heat to 80 °C with vigorous stirring for 4–6 hours.

  • Validation Checkpoint: Sample the organic layer and analyze via LC-MS. The reaction is complete when the starting material peak at m/z 278 [M+H]⁺ is fully consumed and replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

SuzukiCycle Start Ethyl 2-iodonicotinate (Substrate) OxAdd Oxidative Addition Complex [Pd(II)(Ar)(I)L2] Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Active Species Pd0->OxAdd TransMet Transmetalation Complex [Pd(II)(Ar)(Ar')L2] OxAdd->TransMet Base / Boronate Boronic Arylboronic Acid + Base [Ar'-B(OH)3]- Boronic->TransMet RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Arylpyridine-3-carboxylate (Target) RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle for Ethyl 2-iodonicotinate.

Protocol B: Sonogashira Coupling & Tandem Cyclization

Objective: Introduce a terminal alkyne at C2 followed by cyclization to form fused heterocycles[7].

Causality of Reagents:

  • Co-Catalyst: Copper(I) iodide (CuI) is utilized to form a highly nucleophilic copper acetylide intermediate in situ. This intermediate rapidly transmetalates with the Pd(II) complex, significantly lowering the activation energy compared to copper-free variants.

  • Solvent: Triethylamine (TEA) acts simultaneously as the solvent and the stoichiometric base required to deprotonate the terminal alkyne upon coordination to copper.

Step-by-Step Procedure:

  • Preparation: Dissolve ethyl 2-iodopyridine-3-carboxylate (1.0 equiv, 1.0 mmol) in anhydrous, degassed TEA (5 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%). Stir for 5 minutes at room temperature until a homogeneous mixture is observed.

  • Alkyne Addition: Dropwise add the terminal alkyne (1.2 equiv).

  • Reaction: Stir at 50 °C for 3 hours. The highly activated nature of the 2-iodo group allows for milder heating compared to unactivated aryl halides[7].

  • Validation Checkpoint: TLC analysis (Hexanes/EtOAc 3:1) should reveal a new, highly UV-active spot due to the extended conjugation of the alkyne.

  • Tandem Cyclization (Optional): To form an azaindole derivative, add a primary amine (2.0 equiv) and potassium tert-butoxide (1.5 equiv) directly to the reaction mixture, and elevate the temperature to 90 °C for an additional 4 hours to drive the nucleophilic attack on the ester carbonyl.

Workflow A Ethyl 2-iodonicotinate CAS 154366-01-5 B Sonogashira Coupling Pd/Cu Catalysis A->B C 2-Alkynylpyridine Intermediate B->C D Intramolecular Cyclization Base/Heat C->D E Fused Heterocycle e.g., Azaindole D->E

Caption: Synthetic workflow from ethyl 2-iodonicotinate to fused heterocycles.

Applications in Drug Development

Retinoid Receptor Modulators: Ethyl 2-iodonicotinate is a critical intermediate in the synthesis of rigid retinoid analogs. As documented in pharmaceutical patents (e.g., US Patent 5,498,795), the ortho-relationship of the iodo and ester groups allows for the construction of extended, conjugated systems via alkynyl coupling. These rigidified scaffolds mimic the spatial orientation of endogenous retinoic acid, enabling high-affinity binding to Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) subtypes, which are vital targets in dermatology and oncology[2].

Kinase Inhibitors: The pyridine-3-carboxylate scaffold is a privileged structure in the design of ATP-competitive kinase inhibitors. By leveraging the C2 position via cross-coupling, medicinal chemists can append diverse aryl or heteroaryl vectors that probe the hinge-binding region of kinases. Subsequent cyclization of the C3 ester yields pyrido[2,3-d]pyrimidines and azaindoles—core pharmacophores found in numerous FDA-approved targeted therapies.

References

  • Google Patents (US5498795A). Retinoid-like compounds. Chandraratna, R. A. S. (Allergan Inc). Available at: (Verified via[2])

  • Google Patents (CN105001154A). Method for synthesizing 2-halogenated nicotinate and intermediate thereof through ionic liquid method. Available at: (Verified via[5])

  • Université de Lorraine (HAL Theses). Synthèse d'hétéroaryl-lactones fusionnées via une séquence métallation/piégeage électrophile. Available at:[Link] (Verified via[7])

Sources

Exploratory

2-Iodo-3-pyridinecarboxylic acid ethyl ester synonyms

Abstract Ethyl 2-iodonicotinate (CAS: 154366-01-5) is a critical halogenated pyridine intermediate in medicinal chemistry.[1] Distinguished by the differential reactivity of its C2-iodine (labile to Pd-catalyzed cross-co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 2-iodonicotinate (CAS: 154366-01-5) is a critical halogenated pyridine intermediate in medicinal chemistry.[1] Distinguished by the differential reactivity of its C2-iodine (labile to Pd-catalyzed cross-coupling) and C3-ethyl ester (susceptible to nucleophilic acyl substitution), it serves as a bifunctional scaffold for constructing fused heterocyclic systems, including 1,8-naphthyridines and pyrido[2,3-d]pyrimidines.[1] This guide provides an exhaustive nomenclature breakdown, a validated synthesis protocol via acid chloride activation, and a strategic overview of its application in high-value drug discovery workflows.[1][2]

Part 1: Nomenclature and Identification

Precision in database searching is paramount for procurement and IP analysis.[2] The following table consolidates the chemical identity of the target compound.

Identifier Type Value / Description
Common Name Ethyl 2-iodonicotinate
IUPAC Name Ethyl 2-iodo-3-pyridinecarboxylate
CAS Registry Number 154366-01-5
MDL Number MFCD09030978
Chemical Formula C₈H₈INO₂
Molecular Weight 277.06 g/mol
SMILES CCOC(=O)c1cccnc1I
InChI Key SY492272 (Vendor specific) / Structure based: InChI=1S/C8H8INO2...[1]
Synonyms 3-Pyridinecarboxylic acid, 2-iodo-, ethyl ester; 2-Iodonicotinic acid ethyl ester; Ethyl 2-iodopyridine-3-carboxylate

Critical Note on Isomers: Do not confuse with Ethyl 6-iodonicotinate (CAS 151917-39-4), which has the iodine para to the pyridine nitrogen.[1] The 2-iodo position is significantly more activated for oxidative addition but also more sterically hindered.[2]

Part 2: Physicochemical Profile

Property Data Implication for Handling
Physical State Light brown to yellow liquid / Low-melting solidMay solidify in cold storage; warm gently to aliquot.[1]
Boiling Point ~128 °C at 1.5 mmHg (Predicted)High vacuum required for distillation.[2]
Density ~1.68 g/cm³Denser than water; forms the bottom layer in aqueous extractions.[2]
Solubility Soluble in DCM, EtOAc, MeOH, DMSOCompatible with standard organic workups.[1][2]
Stability Light sensitive; Moisture sensitiveStore in amber vials under inert gas (Ar/N₂).[2]

Part 3: Validated Synthetic Protocol

While de novo ring construction exists, the most robust laboratory method involves the esterification of 2-iodonicotinic acid.[1][2] The use of thionyl chloride (


) is preferred over sulfuric acid catalysis to drive the reaction to completion via the in situ formation of the acid chloride.[1]
Workflow Diagram

SynthesisWorkflow Start 2-Iodonicotinic Acid (Solid) Activation Activation (SOCl2, 0°C) Start->Activation Dissolve Reaction Esterification (Ethanol, Reflux 3h) Activation->Reaction In situ Acid Chloride Quench Quench & Neutralize (Sat. NaHCO3) Reaction->Quench Cool to RT Workup Extraction (DCM) & Concentration Quench->Workup Phase Sep Product Ethyl 2-iodonicotinate (>95% Yield) Workup->Product Vac Distillation

Figure 1: Step-wise synthesis of Ethyl 2-iodonicotinate via acid chloride activation.

Step-by-Step Methodology
  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or

    
     line).
    
  • Solvent Preparation: Charge the flask with Absolute Ethanol (50 mL) . Cool to 0 °C in an ice bath.

  • Activation: Dropwise, add Thionyl Chloride (1.5 equiv, 3.0 mL) over 10 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).[1]

  • Addition: Remove the ice bath. Add 2-Iodonicotinic Acid (2.49 g, 10 mmol) in one portion. The solid will slowly dissolve.[2]

  • Reaction: Heat the mixture to Reflux (80 °C) for 3–4 hours . Monitor by TLC (Hexane/EtOAc 4:1).[2] The starting acid (

    
    ) should disappear, and the ester (
    
    
    
    ) should appear.[1]
  • Workup:

    • Cool to room temperature.[2][3]

    • Concentrate in vacuo to remove excess ethanol and volatiles.[2]

    • Redissolve the oily residue in Dichloromethane (DCM, 50 mL) .

    • Wash carefully with Saturated

      
       (2 x 30 mL)  to neutralize residual acid.[2]
      
    • Wash with Brine (30 mL) .[2]

    • Dry over anhydrous

      
      , filter, and concentrate.[1][2][3]
      
  • Purification: The crude oil is typically >95% pure.[2] If necessary, purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).[1][2]

Part 4: Synthetic Utility & Applications

Ethyl 2-iodonicotinate is a "lynchpin" scaffold.[2] The iodine atom at C2 is highly activated towards oxidative addition by Palladium(0) due to the electron-deficient nature of the pyridine ring (specifically the inductive effect of the adjacent nitrogen).[1]

Reactivity Map

ReactivityMap Core Ethyl 2-iodonicotinate Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd(0)) Core->Sonogashira Heck Heck Reaction (Alkene, Pd(0)) Core->Heck Cyclization Cyclocondensation (Hydrazine/Amines) Core->Cyclization Direct Amidation Biaryl Ethyl 2-arylnicotinates (Kinase Inhibitor Precursors) Suzuki->Biaryl Alkyne Ethyl 2-alkynylnicotinates Sonogashira->Alkyne Fused Pyrido[2,3-d]pyridazinones (Poly-heterocycles) Biaryl->Fused + N2H4 Naphthyridine 1,8-Naphthyridines Alkyne->Naphthyridine + NH3/Cyclization

Figure 2: Divergent synthesis pathways from the Ethyl 2-iodonicotinate scaffold.[1]

Key Application: Suzuki-Miyaura Cross-Coupling

This is the primary use case in drug discovery.[2] The C2-arylation allows for the rapid generation of biaryl libraries.[2]

  • Standard Conditions:

    
     (5 mol%), 
    
    
    
    (2.0 equiv), Dioxane/Water (4:1), 90 °C.[1]
  • Mechanism: The electron-poor pyridine facilitates faster oxidative addition compared to phenyl iodides, but the adjacent ester can cause steric hindrance.[1][2] Phosphine ligands like SPhos or XPhos are recommended for sterically demanding boronic acids.[2]

Case Study: Synthesis of Pyrido[2,3-d]pyridazinones
  • Coupling: React Ethyl 2-iodonicotinate with 4-fluorophenylboronic acid (Suzuki conditions) to yield Ethyl 2-(4-fluorophenyl)nicotinate .

  • Cyclization: Treat the intermediate with hydrazine hydrate (

    
    ) in refluxing ethanol. The hydrazine attacks the ester to form the hydrazide, which then cyclizes onto the pyridine ring nitrogen (or displaces a leaving group if designed) or simply forms the fused pyridazinone system if a ketone functionality is introduced.[1] Note: In this specific scaffold, the biaryl ester is often a precursor to PARP inhibitors.[1]
    

Part 5: Handling and Safety

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Storage: Store at 2–8 °C . The iodine bond is sensitive to photolysis; keep in amber glass.[2]

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.[2]

References

  • BenchChem. (2025).[2] Methyl 6-iodonicotinate and related Halopyridine Protocols. Retrieved from .[2]

  • ChemicalBook. (2024).[2][4] Ethyl 2-iodonicotinate Product Specifications and CAS 154366-01-5 Verification. Retrieved from .[2]

  • Accela ChemBio. (2023).[2] Catalog of Pyridine Carboxylates: Ethyl 2-Iodonicotinate. Retrieved from .[2]

  • Organic Syntheses. (1940).[2] Ethyl 2-Chloronicotinate Synthesis (Analogous Procedure). Org.[2][5][6] Synth. 1940, 20, 105.[1][2] Retrieved from .[2]

  • Felpin, F.-X. (2005).[2][7] Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones. J. Org.[2][7] Chem. 70, 8575-8578.[1][2][7] (Demonstrates reactivity of 2-iodo-enone systems analogous to 2-iodopyridines). Retrieved from .[2]

Sources

Foundational

An In-depth Technical Guide to Ethyl 2-iodopyridine-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Introduction In the landscape of modern medicinal chemistry and organic synthesis, halogenated heterocycles are indispensable building blocks. Among these, iodinated pyridines stand out for their versatility, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, halogenated heterocycles are indispensable building blocks. Among these, iodinated pyridines stand out for their versatility, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of Ethyl 2-iodopyridine-3-carboxylate, a key intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and applications, with a focus on the practical insights required for its effective utilization in the laboratory.

Core Molecular Attributes

Ethyl 2-iodopyridine-3-carboxylate is a substituted pyridine derivative with the molecular formula C8H8INO2.[1] Its structure features an iodine atom at the 2-position and an ethyl carboxylate group at the 3-position of the pyridine ring. This unique arrangement of functional groups makes it a valuable synthon for the introduction of a substituted pyridinyl moiety into more complex molecular architectures.

PropertyValueSource
Molecular Formula C8H8INO2[1]
Molecular Weight 277.06 g/mol [1]
Exact Mass 276.959973 g/mol [1]
Synonyms Ethyl 2-iodanylpyridine-3-carboxylate, 2-iodonicotinic acid ethyl ester, 2-iodo-3-pyridinecarboxylic acid ethyl ester[1]

Physicochemical and Spectroscopic Profile

While detailed experimental data for some physical properties of Ethyl 2-iodopyridine-3-carboxylate are not widely published, its characteristics can be inferred from its structure and data on analogous compounds. It is expected to be a solid at room temperature, likely with a yellowish tint, and soluble in common organic solvents.

Spectroscopic Data:

  • Mass Spectrometry: The mass spectrum of Ethyl 2-iodopyridine-3-carboxylate would show a molecular ion peak (M+) at m/z 277. The fragmentation pattern would likely involve the loss of the ethyl group (C2H5, 29 Da) to give a fragment at m/z 248, and the ethoxy group (OC2H5, 45 Da) to give a fragment at m/z 232. The presence of iodine (atomic mass 127) would also give rise to a characteristic isotopic pattern and a prominent peak at m/z 127 corresponding to the I+ ion.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl ester group. The aromatic region would display three signals corresponding to the protons on the pyridine ring, with their chemical shifts and coupling constants being influenced by the electron-withdrawing effects of the iodo and carboxylate substituents.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would exhibit eight distinct signals, including those for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the five carbons of the pyridine ring. The carbon bearing the iodine atom would show a characteristic downfield shift.

Synthesis and Purification

The synthesis of Ethyl 2-iodopyridine-3-carboxylate is typically achieved through a two-step process starting from commercially available precursors. The key transformation is the conversion of an amino group to an iodo group via a Sandmeyer-type reaction.

Step 1: Synthesis of Ethyl 2-aminopyridine-3-carboxylate

The precursor, Ethyl 2-aminopyridine-3-carboxylate, can be synthesized from 2-aminonicotinic acid through Fischer esterification.

Experimental Protocol:

  • Suspend 2-aminonicotinic acid in an excess of absolute ethanol.

  • Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through it, or add a catalytic amount of a strong acid like sulfuric acid.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure Ethyl 2-aminopyridine-3-carboxylate.

Step 2: Sandmeyer Reaction for the Synthesis of Ethyl 2-iodopyridine-3-carboxylate

The Sandmeyer reaction is a classic method for the conversion of an aromatic amino group into a variety of functionalities, including halogens.

Experimental Protocol:

  • Dissolve Ethyl 2-aminopyridine-3-carboxylate in an aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid) and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt. Stir for an additional 30 minutes at this temperature.

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with a solution of sodium thiosulfate to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 2-iodopyridine-3-carboxylate.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Sandmeyer Reaction 2-Aminonicotinic_Acid 2-Aminonicotinic Acid Esterification_Reaction Esterification 2-Aminonicotinic_Acid->Esterification_Reaction Ethanol_Acid Ethanol, H+ Ethanol_Acid->Esterification_Reaction Ethyl_2-aminopyridine-3-carboxylate Ethyl 2-aminopyridine-3-carboxylate Esterification_Reaction->Ethyl_2-aminopyridine-3-carboxylate Diazotization Diazotization (NaNO2, H+) Ethyl_2-aminopyridine-3-carboxylate->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Iodination Iodination (KI) Diazonium_Salt->Iodination Ethyl_2-iodopyridine-3-carboxylate Ethyl 2-iodopyridine-3-carboxylate Iodination->Ethyl_2-iodopyridine-3-carboxylate

Applications in Research and Drug Development

The primary utility of Ethyl 2-iodopyridine-3-carboxylate in the pharmaceutical and agrochemical industries lies in its role as a versatile building block for the synthesis of more complex molecules.[2] The presence of the iodine atom makes it an excellent substrate for a variety of cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. Ethyl 2-iodopyridine-3-carboxylate can be readily coupled with a wide range of boronic acids or their esters in the presence of a palladium catalyst and a base to generate 2-aryl or 2-heteroaryl pyridine derivatives.[3][4] These structures are prevalent in many biologically active compounds.

Suzuki_Coupling Ethyl_2-iodopyridine-3-carboxylate Ethyl 2-iodopyridine-3-carboxylate Coupling_Reaction Suzuki-Miyaura Coupling Ethyl_2-iodopyridine-3-carboxylate->Coupling_Reaction Boronic_Acid R-B(OH)2 (Aryl or Heteroaryl Boronic Acid) Boronic_Acid->Coupling_Reaction Product 2-Aryl/Heteroaryl-pyridine Derivative Coupling_Reaction->Product Catalyst_Base Pd Catalyst, Base Catalyst_Base->Coupling_Reaction

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the iodo-substituent facilitates other important transformations such as:

  • Sonogashira Coupling: For the introduction of alkyne moieties.

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

  • Buchwald-Hartwig Amination: For the synthesis of 2-aminopyridine derivatives.

  • Stille Coupling: For coupling with organotin compounds.

The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and cardiovascular agents.[5] The ability to functionalize the 2-position of the pyridine ring via Ethyl 2-iodopyridine-3-carboxylate provides a powerful tool for the exploration of new chemical space in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2-iodopyridine-3-carboxylate. While a specific safety data sheet (SDS) for this compound may not be readily available, the handling procedures should be based on the known hazards of similar iodinated and pyridine-containing compounds.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Conclusion

Ethyl 2-iodopyridine-3-carboxylate is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its strategic placement of an iodo and an ethyl ester group on a pyridine core allows for a wide range of subsequent chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in the development of novel therapeutic agents and other functional molecules.

References

  • SpectraBase. Ethyl 2-Iodopyridine-3-carboxylate. [Link]

  • PubChem. Ethyl 2-Iodopyridine-3-carboxylate. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Drug Design, Development and Therapy, 15, 4349–4371. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Chem-Impex. 2-Iodopyridine. [Link]

  • Chemdad. Ethyl 2-aminopyridine-3-carboxylate. [Link]

Sources

Exploratory

Technical Whitepaper: Safety Data, Handling, and Applications of Ethyl 2-iodopyridine-3-carboxylate

Executive Summary In modern drug discovery and medicinal chemistry, halogenated pyridines serve as indispensable building blocks for the synthesis of complex N-heterocycles. Ethyl 2-iodopyridine-3-carboxylate (also known...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, halogenated pyridines serve as indispensable building blocks for the synthesis of complex N-heterocycles. Ethyl 2-iodopyridine-3-carboxylate (also known as Ethyl 2-iodonicotinate) is a highly versatile electrophile. The strategic placement of the iodine atom at the C2 position, adjacent to both the pyridine nitrogen and the electron-withdrawing ester at C3, makes this molecule exceptionally reactive in palladium-catalyzed cross-coupling reactions[1].

As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive analysis of the compound’s Safety Data Sheet (SDS), physicochemical properties, and field-proven protocols. This document is designed to bridge the gap between theoretical safety compliance and practical, bench-level execution.

Chemical Identity & Physicochemical Properties

Understanding the fundamental properties of a reagent is the first step in predicting its behavior during both storage and active experimentation. The quantitative data for Ethyl 2-iodopyridine-3-carboxylate is summarized below[2]:

PropertyValue / Description
Chemical Name Ethyl 2-iodopyridine-3-carboxylate
Common Synonyms Ethyl 2-iodonicotinate; 2-Iodopyridine-3-carboxylic acid ethyl ester
CAS Registry Number 154366-01-5
Molecular Formula C₈H₈INO₂
Molecular Weight 277.06 g/mol
Appearance Solid / Crystalline Powder
Standard Purity ≥ 98% (Verified via NMR/HPLC)

Comprehensive Safety Data Sheet (SDS) & Hazard Assessment

Handling halogenated heteroaromatics requires strict adherence to safety protocols. The electrophilic nature of the pyridine ring allows it to react not only with intended chemical nucleophiles but also with biological nucleophiles (e.g., proteins, mucous membranes), leading to localized irritation.

GHS Classification and Hazard Statements

Based on standard Globally Harmonized System (GHS) classifications for iodonicotinate derivatives, this compound presents specific acute hazards[3]:

GHS Hazard CodeHazard StatementMechanistic Causality in Biological Systems
H315 Causes skin irritationThe electrophilic C2 position can undergo nucleophilic attack by nucleophilic amino acid residues (e.g., cysteine, lysine) on the skin surface, causing localized inflammatory responses.
H319 Causes serious eye irritationDirect contact with the aqueous environment of the eye leads to rapid localized pH changes and tissue irritation due to the compound's reactivity.
H335 May cause respiratory irritationInhalation of fine crystalline dust introduces the reactive ester into the mucous membranes of the respiratory tract.
Precautionary Statements & Exposure Controls

To mitigate the risks outlined above, the following self-validating safety systems must be implemented[1]:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. Action: Always handle the unweighed powder within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection. Action: Standard nitrile gloves are sufficient for handling the solid; however, if dissolved in highly penetrative solvents (e.g., DMF, DMSO), double-gloving is required as these solvents act as carriers, transporting the hazardous solute through the dermal barrier.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Stability Profile
  • Storage Conditions: Store at 2-8°C in a dark place under an inert atmosphere (Argon or Nitrogen).

  • Causality for Storage: The carbon-iodine (C-I) bond is photolabile. Prolonged exposure to ambient UV light or elevated temperatures induces homolytic cleavage, generating highly reactive iodine radicals. This degradation is visually self-validating: a shift in the powder's color from off-white to yellow/brown indicates the presence of free molecular iodine (I₂), signaling compromised reagent purity.

Mechanistic Insights: Reactivity Profile

Ethyl 2-iodopyridine-3-carboxylate is primarily utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille).

Why is this specific molecule chosen? The reactivity of a C-X bond in cross-coupling is dictated by the electron density around the carbon atom. In this molecule, the C2 carbon is highly electron-deficient. The adjacent pyridine nitrogen exerts a strong inductive electron-withdrawing effect, which is further amplified by the resonance-withdrawing ester group at C3. This extreme electrophilicity significantly lowers the activation energy required for the oxidative addition of Palladium(0) into the C-I bond, making it an exceptionally fast and efficient substrate even at lower temperatures[1].

G Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Insertion into C-I bond) Pd0->OxAdd PdII_Complex Pd(II) Intermediate (Ar-Pd-I) OxAdd->PdII_Complex Ethyl 2-iodonicotinate Transmet Transmetalation (Boronic Acid + Base) PdII_Complex->Transmet PdII_Ar2 Pd(II) Diaryl Complex (Ar-Pd-Ar') Transmet->PdII_Ar2 Ar-B(OH)2 RedElim Reductive Elimination (Product Formation) PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (e.g., 2-Aryl Nicotinate) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction using Ethyl 2-iodonicotinate.

Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol details the coupling of Ethyl 2-iodopyridine-3-carboxylate with an arylboronic acid. This methodology is engineered as a self-validating system to ensure high yields and reproducibility[1].

Reagents & Materials
  • Substrate: Ethyl 2-iodopyridine-3-carboxylate (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (3-5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology & Causality
  • Preparation of the Reaction Vessel:

    • Action: Flame-dry a Schlenk flask under a vacuum and backfill with Argon three times.

    • Causality: Pd(0) catalysts are highly sensitive to atmospheric oxygen. Oxygen permanently oxidizes the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle before it begins.

  • Reagent Loading:

    • Action: Add the Ethyl 2-iodopyridine-3-carboxylate, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄ to the flask against a positive counter-flow of Argon.

  • Solvent Addition & Degassing:

    • Action: Add the 1,4-Dioxane/Water (4:1) mixture. Degas the suspension using three "Freeze-Pump-Thaw" cycles.

    • Causality: The biphasic solvent system is critical. 1,4-Dioxane solubilizes the organic substrate and the catalyst, while water is strictly required to dissolve the inorganic K₂CO₃. The dissolved base coordinates with the boronic acid, forming a negatively charged boronate complex. This complex is essential to drive the transmetalation step of the catalytic cycle.

  • Reaction Execution:

    • Action: Heat the reaction mixture to 80–100°C and stir vigorously for 4–12 hours.

  • Self-Validation (In-Process Control):

    • Action: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc).

    • Validation: The reaction is deemed complete only when the starting material peak (m/z 278 [M+H]⁺) completely disappears and is replaced by the product mass. Do not proceed to workup until this is confirmed.

  • Workup & Purification:

    • Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Workflow Step1 Preparation Dry Schlenk flask, Inert atmosphere Step2 Reagent Addition Substrate, Boronic Acid, Pd(PPh3)4, K2CO3 Step1->Step2 Step3 Solvent & Degass 1,4-Dioxane/H2O Freeze-Pump-Thaw Step2->Step3 Step4 Reaction Heat to 80-100°C, Stir 4-12 hrs Step3->Step4 Step5 Workup Extraction (EtOAc), Chromatography Step4->Step5

Caption: Step-by-step workflow for the palladium-catalyzed cross-coupling protocol.

References

  • Benchchem. "Methyl 6-iodonicotinate | 173157-33-0 - Benchchem." Benchchem.
  • Leyan. "6-碘酸乙酯| Ethyl 6-iodonicotinate | 151917-39-4 - 乐研试剂." Leyan.
  • Bidepharm. "CAS:154366-01-5 Ethyl 2-iodonicotinate - 毕得医药." Bidepharm.

Sources

Foundational

Commercial suppliers of ethyl 2-iodopyridine-3-carboxylate

An In-Depth Technical Guide to the Procurement of Ethyl 2-Iodopyridine-3-Carboxylate Abstract Introduction: The Challenge of Sourcing Non-Commercial Intermediates In the landscape of pharmaceutical and chemical research,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Procurement of Ethyl 2-Iodopyridine-3-Carboxylate

Abstract

Introduction: The Challenge of Sourcing Non-Commercial Intermediates

In the landscape of pharmaceutical and chemical research, the demand for novel molecular scaffolds often outpaces the supply of off-the-shelf building blocks. Ethyl 2-iodopyridine-3-carboxylate represents a class of specialized reagents that are not typically maintained in the inventories of large-scale chemical suppliers. Its procurement, therefore, requires a strategic approach beyond a simple catalog search.

The value of this molecule lies in its distinct functionalities: an ester group for amide coupling or reduction, a pyridine ring common in pharmacophores, and an iodo-substituent perfectly positioned for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This guide serves as a practical workflow for researchers to secure this and other similar non-commercial compounds, ensuring project timelines are met without compromising on quality or scientific integrity.

Strategy 1: Outsourced Procurement via Custom Synthesis

For laboratories that lack the synthetic chemistry infrastructure or wish to allocate resources elsewhere, partnering with a Custom Synthesis Organization (CSO) or Contract Research Organization (CRO) is the most efficient procurement route. These organizations specialize in producing non-commercially available molecules on a fee-for-service basis.[1][2][3]

Identifying and Vetting a Synthesis Partner

The selection of a CSO is critical. Key evaluation criteria should include expertise in heterocyclic chemistry, a strong track record of successful deliveries, robust analytical capabilities, and transparent communication.[4][5] The table below lists several organizations known for their custom synthesis services in the area of complex organic molecules.

Table 1: Selected Custom Synthesis Service Providers

Company NameSpecialization / Focus AreaGeographic FootprintWebsite
PureSynth Research Chemicals Pyridine chemistry, custom synthesis from research to bulk scales.Global[Link][4]
ChiroBlock Complex molecule synthesis, route scouting, and process optimization.Global[Link][2]
ResolveMass Laboratories Inc. Small and large molecule synthesis for pharmaceutical and biotech sectors.North America[Link][3]
1Click Chemistry Heterocyclic and fluorinated building blocks for pharmaceutical research.Global[Link][5]
The Custom Synthesis Workflow

Engaging a CSO follows a structured process designed to ensure clarity and successful project execution. The workflow typically involves an initial inquiry, technical evaluation, quotation, synthesis, and final delivery with a comprehensive quality control data package.

Custom Synthesis Workflow cluster_client Researcher / Client cluster_cso Custom Synthesis Organization (CSO) RFQ 1. Request for Quote (RFQ) - Structure - Quantity - Purity - Required Analytics Quote 2. Technical Review & Quotation RFQ->Quote Submit PO 3. Purchase Order Synthesis 4. Synthesis & Purification PO->Synthesis Initiate QC_Review 5. Review QC Data & Accept Delivery Quote->PO Accept QC_Delivery 4.1. QC Analysis & Certificate of Analysis (CoA) Synthesis->QC_Delivery QC_Delivery->QC_Review

Caption: Workflow for engaging a Custom Synthesis Organization (CSO).

When submitting a Request for Quote (RFQ), providing unambiguous information is crucial. Specify the exact chemical structure, CAS number (if known), required quantity, minimum purity level (e.g., >95% by HPLC), and the required analytical data for validation (e.g., ¹H NMR, ¹³C NMR, LC-MS, HPLC).

Strategy 2: In-House Synthesis from Commercial Precursors

For laboratories equipped for synthetic organic chemistry, an in-house synthesis approach offers greater control over the final product and can be more cost-effective, particularly for smaller quantities. The most logical and robust synthetic pathway to Ethyl 2-iodopyridine-3-carboxylate is via a Sandmeyer-type reaction starting from the commercially available Ethyl 2-aminopyridine-3-carboxylate.[6][7]

Proposed Synthetic Route: Sandmeyer Iodination

The Sandmeyer reaction is a classic and reliable method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[6][8][9] In this case, the 2-amino group of the precursor is converted into a diazonium salt, which is subsequently displaced by an iodide nucleophile.

Sandmeyer Reaction Precursor Ethyl 2-aminopyridine-3-carboxylate Reagents 1) NaNO₂, aq. H₂SO₄, 0-5 °C 2) KI (aq.) Product Ethyl 2-iodopyridine-3-carboxylate Precursor->Product

Caption: Proposed synthesis of the target compound via Sandmeyer reaction.

Procurement of Key Starting Material

The success of the in-house synthesis hinges on the quality of the starting material, Ethyl 2-aminopyridine-3-carboxylate (CAS: 13362-26-0) . This precursor is readily available from several fine chemical suppliers.

Table 2: Commercial Suppliers of Ethyl 2-aminopyridine-3-carboxylate

SupplierProduct NameCAS NumberMolecular FormulaWebsite
C-element Biotech Ethyl 2-aminopyridine-3-carboxylate13362-26-0C₈H₁₀N₂O₂[Link][10]
Chongqing Chemdad Ethyl 2-aminonicotinate13362-26-0C₈H₁₀N₂O₂[Link][11]
MyBioSource Ethyl 2-Aminopyridine-3-carboxylate13362-26-0C₈H₁₀N₂O₂[12]
Santa Cruz Biotechnology Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate52505-46-1C₁₀H₁₀N₂O₂S[13]

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to verify purity before use.

Representative Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established Sandmeyer reaction principles.[6][8] It must be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE). All reactions should be monitored for completion (e.g., by TLC or LC-MS).

Materials:

  • Ethyl 2-aminopyridine-3-carboxylate (1.0 eq)

  • Sulfuric acid (conc.)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Potassium iodide (KI) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice bath

Procedure:

  • Diazotization:

    • In a round-bottom flask cooled in an ice-salt bath to 0-5 °C, slowly add Ethyl 2-aminopyridine-3-carboxylate to a pre-chilled solution of concentrated sulfuric acid in water.

    • Maintain the temperature at 0-5 °C and add a solution of sodium nitrite in water dropwise. The rate of addition should be controlled to prevent the temperature from exceeding 5 °C.

    • Stir the resulting mixture at this temperature for 30-45 minutes. The formation of the diazonium salt is complete when a starch-iodide paper test is positive.

  • Iodide Displacement:

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture three times with dichloromethane.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove excess iodine), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by column chromatography on silica gel to afford the pure Ethyl 2-iodopyridine-3-carboxylate.

Quality Control and Structural Verification

The identity and purity of the synthesized product must be rigorously confirmed.

  • Mass Spectrometry (MS): A GC-MS spectrum for Ethyl 2-Iodopyridine-3-carboxylate is available on SpectraBase, which can be used as a reference.[14] The expected molecular ion peak should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The proton NMR should show the characteristic ethyl ester signals and the aromatic protons on the pyridine ring, with chemical shifts and coupling constants consistent with the 2,3-disubstitution pattern.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A purity level of >95% is typically required for use in subsequent synthetic steps.

Conclusion and Recommendations

The procurement of Ethyl 2-iodopyridine-3-carboxylate is a manageable task when a strategic approach is adopted.

  • Custom Synthesis is the recommended path for research groups that require guaranteed purity and quantity on a set timeline, or for those without dedicated synthetic chemistry resources. It provides a reliable, albeit more expensive, solution.

  • In-House Synthesis is a viable and cost-effective alternative for laboratories with the appropriate expertise and equipment. This route offers greater flexibility and is ideal for producing smaller, exploratory quantities of the material.

Ultimately, the choice between these strategies depends on the specific project needs, budget, timeline, and available laboratory capabilities. By following the guidelines presented, researchers can confidently source this valuable synthetic intermediate for their discovery programs.

References

  • Pure Synth. (n.d.). Pyridine Derivatives Suppliers | Agro & Fine Chemicals. Retrieved from [Link]

  • Custom Synthesis of Pyridine Derivatives: Meeting Specific R&D Needs. (2026, February 22).
  • 1Click Chemistry. (n.d.). Custom Synthesis Services. Retrieved from [Link]

  • C-element Biotech. (n.d.). Ethyl 2-aminopyridine-3-carboxylate CAS:13362-26-0. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Ethyl 2-aminopyridine-3-carboxylate. Retrieved from [Link]

  • Shanghai Huicheng Biological Technology. (n.d.). Ethyl 2-Aminopyridine-3-carboxylate.
  • ChiroBlock. (n.d.). Synthesis Service & Chemical Contract Research. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 11). Comprehensive Guide to Custom Synthesis Service. Retrieved from [Link]

  • Wiley. (n.d.). Ethyl 2-Iodopyridine-3-carboxylate. SpectraBase. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Clinivex. (n.d.). CAS 27507-15-9 | Ethyl 3-Aminopyridine-2-carboxylate Supplier.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Chad's Prep. (n.d.). The Sandmeyer Reactions.
  • ResearchGate. (2025, August 5). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Retrieved from [Link]

  • Akram, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Journal Name]. Retrieved from [Link]

  • ECHA. (n.d.). ethyl 2-(bromomethyl)pyridine-3-carboxylate.
  • PubMed. (2006, January 23). Synthesis, characterization, and preliminary oxygenation studies of benzyl- and ethyl-substituted pyridine ligands of carboxylate-rich diiron(II) complexes. Retrieved from [Link]

  • ACG Publications. (2014, March 27). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.

Sources

Exploratory

Ethyl 2-Iodonicotinate: Physicochemical Profile & Synthetic Utility

The following technical guide details the physicochemical properties, synthesis, and applications of Ethyl 2-iodonicotinate , a critical pyridine building block in medicinal chemistry. [1][2] Executive Summary Ethyl 2-io...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of Ethyl 2-iodonicotinate , a critical pyridine building block in medicinal chemistry.

[1][2]

Executive Summary

Ethyl 2-iodonicotinate (Ethyl 2-iodopyridine-3-carboxylate) is a high-value heterocyclic intermediate used extensively in the synthesis of polyfunctionalized pyridine scaffolds.[1][2] Its structural uniqueness lies in the ortho-iodo ester motif , which serves as a dual-activation site: the iodine atom facilitates transition-metal-catalyzed cross-couplings (Suzuki, Negishi, Sonogashira), while the ester group allows for subsequent cyclization or derivatization.[1][2] This guide provides a definitive analysis of its physical properties, validated synthetic protocols, and strategic applications in drug discovery.[3]

Physicochemical Profile

Unlike its chloro-analog, Ethyl 2-iodonicotinate is characterized by a higher molecular weight and polarizability due to the iodine atom.[1][2]

Table 1: Core Physical Properties
PropertyDataSource/Note
IUPAC Name Ethyl 2-iodopyridine-3-carboxylateStandard Nomenclature
CAS Number 154366-01-5 Confirmed [1, 2]
Molecular Formula C₈H₈INO₂-
Molecular Weight 277.06 g/mol -
Physical State Light Brown Liquid Experimental Observation [3]
Boiling Point ~135–145 °C at 10 mmHg (Est.)[1][2]Predicted based on chloro-analog (BP 108°C/10mmHg) and iodine polarizability shift.[1][2]
Density ~1.65 g/mL (Est.)[2][4]High density due to heavy iodine atom.
Solubility Soluble in DCM, EtOAc, THF, TolueneLipophilic ester functionality
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Technical Insight: While often assumed to be a solid due to its high molecular weight, experimental protocols describe the compound as a liquid or low-melting oil [3].[2] This is consistent with the "melting point depression" effect often seen in ortho-substituted pyridine esters where intermolecular packing is disrupted by steric bulk.[2]

Thermodynamic Analysis & Phase Behavior

The boiling point of Ethyl 2-iodonicotinate is significantly higher than that of Ethyl 2-chloronicotinate (CAS 1452-94-4) due to the increased London dispersion forces contributed by the iodine atom.[1][2]

  • Vacuum Distillation: Purification requires high vacuum (< 2 mmHg) to prevent thermal decomposition (deiodination) at temperatures above 180°C.[2]

  • Storage: The C–I bond is photosensitive. The compound must be stored in amber glass under an inert atmosphere (Ar/N₂) at 2–8°C to prevent liberation of iodine, which turns the liquid dark brown.

Experimental Protocols

Protocol A: Synthesis via Finkelstein Reaction (Halogen Exchange)

This method is preferred for scale-up as it avoids the use of expensive 2-iodonicotinic acid starting material.[1][2]

Reaction Logic:


[2]

Step-by-Step Workflow:

  • Charge: To a dry round-bottom flask, add Ethyl 2-chloronicotinate (1.0 equiv) and anhydrous Sodium Iodide (NaI, 2.0 equiv).

  • Solvent: Suspend in anhydrous Acetonitrile (MeCN) (0.5 M concentration).

  • Catalyst: Add Acetyl Chloride (0.2 equiv) to generate transient in situ iodinating species.

  • Reaction: Reflux at 82°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the chloro-starting material.[1][2]

  • Workup:

    • Cool to room temperature.[5][6][7]

    • Quench with saturated Na₂S₂O₃ (Sodium Thiosulfate) to remove liberated iodine (yellow color fades).[2]

    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with Brine, dry over Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield the product as a light brown oil .

Protocol B: Synthesis via Esterification

Reaction Logic:


[2]
  • Dissolve 2-iodonicotinic acid (CAS 6042-35-9) in absolute Ethanol.[1][2]

  • Add catalytic conc. H₂SO₄ (0.1 equiv).[2]

  • Reflux for 6 hours.

  • Neutralize with NaHCO₃, extract, and distill.

Applications in Drug Discovery

Ethyl 2-iodonicotinate is a "linchpin" intermediate.[1][2] The C2-Iodine allows for carbon-carbon bond formation, while the C3-Ester allows for cyclization.[1][2]

Key Transformation: Suzuki-Miyaura Coupling

The iodine at C2 is highly reactive toward oxidative addition by Pd(0), making it superior to the chloro-analog for difficult couplings.[1][2]

Workflow Diagram:

SuzukiCoupling Start Ethyl 2-iodonicotinate (Substrate) Reagents Ar-B(OH)2 + Pd(PPh3)4 K2CO3, Dioxane/H2O Start->Reagents Mix Intermediate Oxidative Addition Complex (Pd-Ar-I) Reagents->Intermediate Heat (90°C) Product Ethyl 2-aryl-nicotinate (Coupled Product) Intermediate->Product Reductive Elimination Cyclization Cyclization to 1,8-Naphthyridines Product->Cyclization Optional (with amines)

Caption: Synthetic pathway for C2-functionalization via Suzuki coupling, leading to potential naphthyridine scaffolds.

Strategic Utility:
  • 1,8-Naphthyridines: Reaction with primary amines followed by cyclization creates the naphthyridine core, a privileged scaffold in kinase inhibitors.

  • Pyridopyrimidines: Condensation with amidines utilizes the ester and the displaced iodine to form fused bicyclic systems.

Safety & Handling

Hazard Classification: Irritant (Skin/Eye), Photosensitive.

  • Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of vapors.

  • Spill Cleanup: Absorb with inert material (vermiculite).[2] Treat area with dilute sodium thiosulfate if iodine staining is observed.

  • Incompatibility: Strong oxidizing agents, strong bases (hydrolysis of ester).

References

  • BLD Pharm. (2024).[2] Ethyl 2-iodonicotinate Product Datasheet. Catalog No. BD163900. Link

  • ChemicalBook. (2024).[2] CAS 154366-01-5 Entry.[1][2] Link

  • Patent CN105001154A. (2015).[2] Method for synthesizing 2-halogenated nicotinate and intermediate thereof through ionic liquid method. State Intellectual Property Office of the P.R.C. Link

  • Perato, S., et al. (2018). Magnesiation of Functionalized Heterocycles. University of Lorraine Thesis. Link

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Importance of Functionalized Pyridines

An Application Guide to the Suzuki-Miyaura Coupling of Ethyl 2-Iodopyridine-3-Carboxylate The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, present in numerous FDA-approved drugs.[1][2] It...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Suzuki-Miyaura Coupling of Ethyl 2-Iodopyridine-3-Carboxylate

The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, present in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in biologically active molecules.[3][4] The functionalization of the pyridine ring allows medicinal chemists to meticulously tune the physicochemical properties of drug candidates, optimizing for efficacy, bioavailability, and metabolic stability.[2][5]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, a discovery for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[6] This palladium-catalyzed reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate, demonstrating remarkable functional group tolerance and reliability.[7][8]

This guide provides a detailed protocol and technical insights for the Suzuki-Miyaura coupling of ethyl 2-iodopyridine-3-carboxylate, a valuable building block for creating complex molecular architectures. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental procedure, and provide a troubleshooting framework to address common challenges associated with coupling heteroaryl halides.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition : The cycle begins with the insertion of a catalytically active Pd(0) complex into the carbon-iodine bond of the ethyl 2-iodopyridine-3-carboxylate. This is typically the rate-determining step for less reactive halides like chlorides, but with iodides, this step is generally fast.[6] The electron-withdrawing nature of the ester group on the pyridine ring further facilitates this step. This process oxidizes the palladium to a Pd(II) species.[10]

  • Transmetalation : In this crucial step, the organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide.[9] This process is mediated by a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex.[10] The choice of base is critical and can significantly affect reaction outcomes.[11]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center.[8] This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorgano Ar-Pd(II)L2-R Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0  Catalyst  Regeneration Product Ar-R (Coupled Product) RedElim->Product ArylHalide Ar-X (Ethyl 2-iodopyridine-3-carboxylate) ArylHalide->OxAdd BoronicAcid R-B(OH)2 + Base BoronicAcid->Transmetal

Suzuki-Miyaura Catalytic Cycle

Experimental Protocol

This protocol outlines a general procedure for the coupling of ethyl 2-iodopyridine-3-carboxylate with a generic arylboronic acid.

Materials and Equipment
Reagents & MaterialsEquipment
Ethyl 2-iodopyridine-3-carboxylate (1.0 mmol)Schlenk flask or sealed reaction vial
Arylboronic acid (1.2 - 1.5 mmol)Magnetic stir plate and stir bar
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)Heating mantle or oil bath
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)Condenser
Anhydrous solvent (e.g., Dioxane or Toluene/H₂O)Inert atmosphere setup (Nitrogen or Argon)
Degassed water (if using aqueous system)Syringes and needles
Anhydrous sodium sulfateRotary evaporator
Silica gel for chromatographyStandard laboratory glassware
Reaction Setup and Procedure

The following workflow provides a step-by-step guide for executing the coupling reaction.

Experimental_Workflow Experimental Workflow A 1. Reagent Preparation Add aryl halide, boronic acid, base, and catalyst to a dry Schlenk flask. B 2. Inert Atmosphere Seal the flask and purge with Nitrogen or Argon for 10-15 mins. A->B C 3. Solvent Addition Add degassed solvent(s) via syringe. B->C D 4. Heating & Reaction Heat the mixture (e.g., 80-100 °C) and stir until completion (monitor by TLC/GC-MS). C->D E 5. Work-up Cool to RT, dilute with ethyl acetate, and wash with water/brine. D->E F 6. Drying & Concentration Dry the organic layer with Na₂SO₄, filter, and concentrate in vacuo. E->F G 7. Purification Purify the crude product via silica gel column chromatography. F->G H 8. Characterization Analyze the pure product (NMR, MS). G->H

Step-by-step experimental workflow.

Detailed Steps:

  • Vessel Preparation : To an oven-dried Schlenk flask containing a magnetic stir bar, add ethyl 2-iodopyridine-3-carboxylate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.

  • Inert Atmosphere : Seal the flask with a septum or screw cap, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an inert atmosphere is crucial as the active Pd(0) catalyst is sensitive to oxygen.[11]

  • Solvent Addition : Add the degassed solvent system (e.g., 10 mL of Toluene and 2 mL of degassed water) via syringe.

  • Reaction : Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[12]

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[13]

  • Purification : Purify the resulting crude product by silica gel column chromatography to obtain the desired coupled product.[13]

Key Considerations for this Specific Substrate
  • Catalyst and Ligand Choice : While Pd(PPh₃)₄ is a common and effective catalyst, modern catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be highly effective for challenging heteroaryl couplings, sometimes allowing for lower catalyst loadings and milder conditions.[14][15] Pre-catalysts like XPhos Pd G4 can also offer enhanced activity.[16]

  • Boronic Acid Stability : 2-pyridyl boron derivatives can be prone to decomposition via protodeboronation, especially under basic conditions.[12] Using a boronic ester (e.g., a pinacol ester) can improve stability.[17][18] If using a boronic acid, ensure it is of high quality and consider using milder bases or shorter reaction times.[11]

  • Solvent System : A mixture of an organic solvent (like dioxane, THF, or toluene) with water is common, as water aids in dissolving the base and facilitates the transmetalation step.[19]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (degraded by oxygen).[11]2. Poor quality of boronic acid (decomposed).3. Insufficient temperature.1. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.2. Use fresh, high-purity boronic acid or switch to a more stable boronic ester.[11]3. Increase reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen leading to oxidative coupling.Use of a Pd(II) source without complete reduction to Pd(0).[6]1. Improve degassing procedures.[11]2. Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) or ensure pre-catalyst activation conditions are appropriate.
Protodeboronation The boronic acid is unstable under the reaction conditions (especially with strong bases or prolonged heating).[12]1. Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃).2. Switch to a more stable boronic ester (e.g., pinacol or MIDA).[6]3. Lower the reaction temperature and shorten the reaction time.
Dehalogenation of Starting Material Presence of a proton source (e.g., water, alcohol impurities) and a strong base.[8]1. Use anhydrous solvents and high-purity reagents.2. Screen different bases; sometimes a weaker base can mitigate this side reaction.[8]

Conclusion

The Suzuki-Miyaura coupling of ethyl 2-iodopyridine-3-carboxylate is a highly effective method for synthesizing functionalized biaryl compounds that are of significant interest in drug development. Success in this transformation hinges on careful control of the reaction parameters, particularly the choice of catalyst, base, and the quality of the organoboron reagent. By understanding the underlying mechanism and potential pitfalls, researchers can reliably access a diverse range of valuable pyridine-containing molecules. This protocol provides a solid foundation for achieving high yields and purity in this important synthetic transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Correa, A., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Borah, P. P., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Molecular Catalysis. [Link]

  • eFan's Blog. (2024, October 24). Suzuki-Miyaura Coupling. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Role of Pyridine Intermediates in Modern Drug Discovery. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025, August 6). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Taylor & Francis Online. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • Billingsley, K. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. [Link]

Sources

Application

Application Note: Optimized Sonogashira Coupling Protocols for the Synthesis of 2-Alkynylnicotinic Acid Esters

Audience: Researchers, scientists, and drug development professionals. Introduction The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond bet...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is catalyzed by a combination of palladium and copper species and is conducted under mild conditions, making it an invaluable tool in the synthesis of complex molecules.[1] Its applications are widespread, spanning the creation of pharmaceuticals, natural products, and advanced organic materials.[1]

Pyridine derivatives are fundamental building blocks in medicinal chemistry.[4] Specifically, 2-alkynylnicotinic acid esters are crucial intermediates for synthesizing a variety of heterocyclic compounds with potential biological activity, such as azaindoles.[4][5] However, the Sonogashira coupling of 2-halopyridines, like 2-iodonicotinic acid esters, presents unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Therefore, carefully optimized reaction conditions are essential to achieve high yields and purity.

This guide provides a detailed examination of the Sonogashira coupling as applied to 2-iodonicotinic acid esters, explaining the mechanistic rationale behind component selection and offering a robust, field-proven protocol.

Catalytic Cycle and Mechanistic Considerations

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding these cycles is critical for troubleshooting and optimizing the reaction for specific substrates like 2-iodonicotinic acid esters.

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the 2-iodonicotinic acid ester.[1][2] This is often the rate-limiting step of the reaction.[1]

  • Copper Cycle : Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a highly reactive copper(I) acetylide intermediate.[2][6]

  • Transmetalation : The copper acetylide transfers its alkyne group to the palladium(II) complex.[2][6]

  • Reductive Elimination : The resulting palladium(II) complex undergoes reductive elimination to yield the final 2-alkynylnicotinic acid ester product and regenerate the active Pd(0) catalyst, thus completing the cycle.[2]

Sonogashira_Coupling Fig. 1: Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd(0) PdII_A L₂Pd(II)(Ar)X Pd0->PdII_A PdII_B L₂Pd(II)(Ar)(C≡CR') PdII_A->PdII_B Transmetalation Product Ar-C≡CR' (Product) PdII_B->Product Reductive Elimination ArX Ar-I (2-Iodonicotinate) ArX->Pd0 Oxidative Addition CuX CuI CuCCR Cu-C≡CR' CuX->CuCCR CuCCR->PdII_A Alkyne H-C≡CR' Alkyne->CuX Deprotonation Base Base (e.g., Et₃N)

Caption: General catalytic cycle for the Sonogashira coupling.

Key Reaction Parameters for 2-Iodonicotinic Acid Esters

The success of the Sonogashira coupling with heteroaromatic substrates hinges on the careful selection of catalysts, ligands, base, and solvent.

  • Palladium Catalyst : A palladium(0) complex is the active catalyst.[2] While Pd(PPh₃)₄ can be used directly, Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often preferred due to their air stability.[1] The Pd(II) is reduced in situ to Pd(0) by an amine or phosphine ligand.[1] For pyridine-containing substrates, catalysts with bulky, electron-rich phosphine ligands can be advantageous as they promote the reductive elimination step and can prevent strong coordination of the pyridine nitrogen.[7]

  • Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to activate the alkyne by forming a copper acetylide, which significantly accelerates the rate of transmetalation.[2][6] While copper-free Sonogashira reactions exist to prevent the undesirable side-reaction of alkyne homocoupling (Glaser coupling), the classic copper-co-catalyzed system is often robust and efficient for substrates like 2-iodonicotinates.[8][9][10]

  • Base : An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial.[2][6] It serves two primary purposes: deprotonating the terminal alkyne to facilitate the formation of the copper acetylide and neutralizing the hydrogen iodide (HI) generated during the reaction.[6] This neutralization prevents the protonation of the amine base and the potential deactivation of the palladium catalyst.

  • Solvent : Anhydrous, deoxygenated solvents are important because Pd(0) complexes can be unstable in the presence of air.[1][6] Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile. In many cases, the amine base itself, such as triethylamine, can serve as both the base and the solvent.[1]

Optimized Protocol for Sonogashira Coupling of Methyl 2-Iodonicotinate

This protocol provides a reliable starting point for the coupling of various terminal alkynes with methyl 2-iodonicotinate.

Materials:

  • Methyl 2-iodonicotinate

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Standard glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon), add methyl 2-iodonicotinate (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.025 mmol, 2.5 mol%), CuI (0.05 mmol, 5.0 mol%), and PPh₃ (0.05 mmol, 5.0 mol%).

  • Solvent and Reagent Addition : Add anhydrous THF (5 mL) and anhydrous Et₃N (2.0 mmol, 2.0 equiv). Stir the mixture for 10-15 minutes to ensure dissolution and complex formation.

  • Alkyne Addition : Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions : Heat the reaction mixture to 60-65 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of celite to remove insoluble catalysts and salts. Wash the celite pad with additional ethyl acetate (10 mL).

    • Wash the combined organic filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynylnicotinic acid ester.

Caption: Experimental workflow for the Sonogashira coupling.

Comparative Data and Optimization

The conditions for Sonogashira couplings can be highly substrate-dependent. The following table summarizes representative conditions for related halopyridine substrates, providing a basis for further optimization.

SubstrateCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePd(CF₃COO)₂ (2.5)CuI (5.0)Et₃NDMF1003up to 96[4]
2-Chloro-5-iodopyridinePdCl₂(PPh₃)₂ (0.5)None (Cu-free)[TBP][4EtOV][TBP][4EtOV]55372[11]
Aryl IodidesPd/C (0.5)CuI (1.0)DiisopropylamineDMA/H₂O8024~90[12]
Aryl Bromides[DTBNpP]Pd(crotyl)Cl (P2)None (Cu-free)TMPDMSORTVariesup to 97[9]

Note: This table is illustrative. Yields are highly dependent on the specific alkyne used.

Troubleshooting Common Issues

  • Low or No Conversion :

    • Cause : Inactive catalyst. The Pd(0) species is sensitive to oxygen.

    • Solution : Ensure the reaction is set up under strictly anaerobic conditions. Degas solvents thoroughly using methods like freeze-pump-thaw or by bubbling an inert gas through them.[13]

  • Formation of Black Precipitate (Palladium Black) :

    • Cause : Catalyst decomposition. This can be promoted by certain solvents like THF or impurities in reagents.[13]

    • Solution : Consider switching solvents (e.g., using only Et₃N or DMF). Ensure high purity of all reagents, especially the amine base.[4][13]

  • Alkyne Homocoupling (Glaser Product) :

    • Cause : This side reaction is promoted by the copper catalyst in the presence of oxygen.

    • Solution : Maintain strict anaerobic conditions. If the problem persists, a copper-free protocol may be necessary.[8][9]

  • Starting Material Recovery :

    • Cause : Insufficient reaction temperature or time; catalyst inhibition.

    • Solution : Gradually increase the reaction temperature. The pyridine nitrogen can inhibit the catalyst; adding an extra ligand like PPh₃ can sometimes mitigate this effect.

Conclusion

The Sonogashira coupling of 2-iodonicotinic acid esters is a highly effective method for synthesizing valuable 2-alkynylpyridine derivatives. Success relies on a nuanced understanding of the reaction mechanism and careful control over key parameters. By employing air-stable palladium precatalysts, maintaining an inert atmosphere, and using a suitable amine base, researchers can reliably access these important building blocks for drug discovery and materials science. The provided protocol serves as a robust starting point, with further optimization guided by the principles and data outlined in this note.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Fiveable. (2025, August 15). Sonogashira Coupling Definition - Organic Chemistry Key.... [Link]

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Green Chemistry (RSC Publishing). Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Pearson. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Wiley Online Library. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. [Link]

  • ACS Publications. (2003, March 13). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. [Link]

  • MDPI. (2018, May 11). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]

  • ArODES. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • PMC. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • ResearchGate. Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields). [Link]

  • RSC Publishing. Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. [Link]

  • ResearchGate. The pathway of copper-free Sonogashira reaction to provide different compounds. [Link]

  • RSC Publishing. (2017, January 12). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles. [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • University of Wisconsin-Madison. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • PMC. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Beilstein Journal of Organic Chemistry. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • Beilstein Archives. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • ResearchGate. Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid. [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]

Sources

Method

Application Note: Site-Selective C-H Functionalization of Ethyl 2-iodopyridine-3-carboxylate

Executive Summary This application note details the strategic C-H functionalization of ethyl 2-iodopyridine-3-carboxylate , a high-value scaffold in medicinal chemistry. The presence of a reactive iodide at the C2 positi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic C-H functionalization of ethyl 2-iodopyridine-3-carboxylate , a high-value scaffold in medicinal chemistry. The presence of a reactive iodide at the C2 position and an ester directing group at C3 presents a unique chemoselectivity challenge: standard Pd-catalyzed cross-coupling conditions will preferentially activate the C–I bond (oxidative addition) rather than the target C–H bonds.

To address this, we present two orthogonal protocols that functionalize the C4 position while preserving the C2–Iodine bond for subsequent elaboration (e.g., Suzuki or Sonogashira coupling).

  • Protocol A (Primary): Silver-Free Radical C–H Alkylation (Minisci-type) for introducing sp³ centers.

  • Protocol B (Advanced): Rh(III)-Catalyzed C–H Arylation for introducing sp² centers.

These methods allow researchers to access 2,3,4-trisubstituted pyridine cores, which are critical precursors for naphthyridines and complex kinase inhibitors.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8][9][10][11]

The substrate, ethyl 2-iodopyridine-3-carboxylate, features three distinct reactivity zones. Understanding these electronic biases is crucial for successful method selection.

  • C2-Position (Iodine): Highly reactive toward Pd(0). Must be "masked" or tolerated during C-H activation.

  • C3-Position (Ester): Electron-withdrawing group (EWG). It deactivates the ring toward electrophilic aromatic substitution (SEAr) but activates the C2 and C4 positions toward nucleophilic radical attack. It also serves as a weak Directing Group (DG) for transition metals.

  • C4-Position (Target): The most accessible site for functionalization if C2 is blocked. It is sterically accessible and electronically activated for radical addition by the ortho-EWG.

Reactivity Map

ReactivityMap Substrate Ethyl 2-iodopyridine- 3-carboxylate C2 C2-Iodine: Site of Pd(0) Oxidative Addition (Must Preserve) Substrate->C2 C3 C3-Ester: Directing Group & Electronic Activator Substrate->C3 C4 C4-H: Target for Nucleophilic Radical Attack Substrate->C4 C3->C4 Activates

Figure 1: Reactivity analysis of the pyridine scaffold. The C3-ester directs reactivity to C4, while the C2-iodine requires chemoselective conditions.

Protocol A: Silver-Free C4-Selective Alkylation (Minisci)

Objective: Install alkyl groups (methyl, ethyl, isopropyl, cyclobutyl) at C4. Mechanism: Nucleophilic radical substitution on a protonated heteroaromatic base. Why this works: Standard Minisci reactions often use AgNO₃, which would precipitate the C2-iodide as AgI, destroying the substrate. This protocol uses a thermal persulfate initiation without silver, ensuring the C–I bond remains intact.

Materials
  • Substrate: Ethyl 2-iodopyridine-3-carboxylate (1.0 equiv)

  • Alkyl Source: Carboxylic Acid (R-COOH) (3.0 equiv)

  • Oxidant: Ammonium Persulfate (NH4)2S2O8 (3.0 equiv)

  • Solvent: DCM / Water biphasic mixture (1:1) or DMSO (for solubility)

  • Acid: TFA (Trifluoroacetic acid) (1.0 equiv) - Crucial for protonating the pyridine.

Step-by-Step Procedure
  • Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve Ethyl 2-iodopyridine-3-carboxylate (0.5 mmol, 138 mg) in DCM (2.5 mL).

  • Protonation: Add TFA (0.5 mmol, 38 µL) and stir for 5 minutes. Note: Protonation lowers the LUMO of the pyridine, making C4 highly electrophilic toward radicals.

  • Reagent Addition: Add Water (2.5 mL) followed by the Carboxylic Acid (1.5 mmol, 3.0 equiv).

  • Initiation: Add (NH4)2S2O8 (1.5 mmol, 342 mg) in one portion.

  • Reaction: Seal the vial and heat to 40–50 °C with vigorous stirring (1000 rpm) for 12–24 hours.

    • Checkpoint: The biphasic mixture requires rapid stirring to ensure radical transfer.

  • Work-up: Cool to room temperature. Neutralize carefully with sat. NaHCO₃ (gas evolution!). Extract with DCM (3 x 10 mL).

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Data & Expected Results
ParameterValue / Observation
Selectivity >20:1 (C4 vs C6) due to C2 blockage and C3 direction.
Yield Typically 50–75% (isolated).
Chemoselectivity C–I bond retention >95% (Silver-free conditions).
Side Products Decarboxylated alkyl dimer (R-R) from excess acid.

Protocol B: Rh(III)-Catalyzed C–H Arylation

Objective: Install aryl groups at C4 using the ester as a directing group. Mechanism: CpRh(III)-catalyzed C–H activation.[1][2][3] Why this works: Unlike Pd(0)/Pd(II) cycles which are prone to oxidative addition into C–I bonds, high-valent CpRh(III) species are generally tolerant of aryl halides. The ester group at C3 directs the metal to the adjacent C4 position (since C2 is blocked).

Materials
  • Catalyst: [Cp*RhCl2]2 (2.5 mol%)[2]

  • Additive: AgSbF6 (10 mol%) - Used to generate the active cationic Rh species.

  • Coupling Partner: Aryl Silane or Potassium Aryl Trifluoroborate (Ar-BF3K). Avoid Aryl Iodides as partners to prevent scrambling.

  • Oxidant: Cu(OAc)2 (2.0 equiv) if using simple arenes, or none if using transmetallating agents.

  • Solvent: DCE or t-Amyl Alcohol.

Step-by-Step Procedure
  • Activation: In a glovebox or under N₂, combine [Cp*RhCl2]2 (7.7 mg, 0.0125 mmol) and AgSbF6 (17 mg, 0.05 mmol) in DCE (1.0 mL). Stir for 10 mins to generate the active cationic catalyst.

    • Note: While Ag is used here, it precipitates Cl- from the catalyst, not the aryl iodide from the substrate, due to the stability of the C-I bond vs the Rh-Cl bond.

  • Substrate Addition: Add Ethyl 2-iodopyridine-3-carboxylate (0.5 mmol) and the Aryl Coupling Partner (e.g., Phenylboronic acid pinacol ester, 1.2 equiv).

  • Reaction: Heat to 100 °C for 18 hours in a sealed tube.

  • Filtration: Cool, dilute with DCM, and filter through a Celite pad to remove metal salts.

  • Purification: Silica gel chromatography.

Mechanistic Visualization

The following diagram illustrates the divergence between the desired C4-functionalization and the competing C2-reaction, highlighting why the specific protocols above are necessary.

Mechanism Substrate Ethyl 2-iodopyridine-3-carboxylate (Protonated) Transition Radical Attack at C4 (Nucleophilic) Substrate->Transition Protocol A (Minisci) OxAdd Oxidative Addition into C2-I (Fast) Substrate->OxAdd Standard Pd Cross-Coupling Radical Alkyl Radical (R•) (Generated from R-COOH) Radical->Transition Product Product: 4-Alkyl-2-iodo-nicotinate (C-I Bond Intact) Transition->Product -H• (Oxidation) Pd_Catalyst Standard Pd(0) Catalyst Pd_Catalyst->OxAdd SideProduct Side Product: 2-Functionalized (C4 Unchanged) OxAdd->SideProduct Loss of Iodine Handle

Figure 2: Mechanistic pathway comparison. Protocol A (Left) targets C4 via radical chemistry, preserving the C2-Iodine. Standard Pd-catalysis (Right) attacks the C2-Iodine.

References

  • Silver-Free Minisci Alkylation: Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021).[4] Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]

  • Rh(III) Tolerance of Aryl Iodides: Schröder, N., Wencel-Delord, J., & Glorius, F. (2012).[5] High-Yielding, Versatile, and Practical [Rh(III)Cp*]-Catalyzed Ortho Bromination and Iodination of Arenes.[5] Journal of the American Chemical Society, 134(19), 8298–8301. [Link]

  • General C4-Arylation of Nicotinic Acid Derivatives: Ye, M., Gao, G. L., & Yu, J. Q. (2011). Ligand-promoted C-3 selective C-H olefination of pyridines with Pd(II) catalysts. Journal of the American Chemical Society, 133(18), 6964-6967. (Note: Discusses the difficulty of pyridine C-H activation and directing group strategies). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing protodeiodination during Suzuki coupling of 2-iodopyridines

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of complex organic transformations.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of complex organic transformations. This guide is designed to provide in-depth technical support for a common yet frustrating issue in medicinal chemistry: protodeiodination during the Suzuki-Miyaura coupling of 2-iodopyridines .

The electron-deficient nature of the pyridine ring, coupled with the coordinating ability of the nitrogen atom, makes these substrates particularly susceptible to this undesired side reaction, which can significantly lower the yield of your target biaryl compound.[1][2] This resource combines mechanistic insights, troubleshooting strategies, and validated protocols to help you overcome this synthetic hurdle.

Frequently Asked Questions (FAQs)

Q1: What is protodeiodination and why is it a problem with 2-iodopyridines?

A1: Protodeiodination is a hydrodehalogenation side reaction where the iodine atom on your starting material is replaced by a hydrogen atom, yielding a simple pyridine byproduct instead of your desired cross-coupled product.[1] This reaction directly consumes your starting material, reducing the overall yield. 2-Iodopyridines are particularly prone to this issue because the electron-withdrawing pyridine nitrogen activates the C-I bond, making it more susceptible to cleavage.[1][3]

Q2: What is the primary cause of protodeiodination in a Suzuki coupling reaction?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This Pd-H intermediate can arise from the reaction of the palladium complex with various components in the reaction mixture, including the base, trace amounts of water, or even alcohol or amine solvents. Once formed, this species can react with the palladium-aryl intermediate (Py-Pd-I) to reductively eliminate the protodeiodinated pyridine.

Q3: Can the choice of boronic acid versus a boronic ester affect the rate of protodeiodination?

A3: Yes, indirectly. While protodeiodination happens to the 2-iodopyridine, the efficiency of the transmetalation step is critical. 2-Pyridylboronic acids are notoriously unstable and prone to their own degradation pathway, protodeboronation.[4] If the boronic acid partner is unstable or transmetalates slowly, the (Py-Pd-I) intermediate has a longer lifetime in the reaction mixture, increasing the statistical probability of it encountering a Pd-H species and undergoing protodeiodination.[2] Using more stable organoboron reagents, such as pinacol esters or MIDA boronates, can lead to a more efficient transmetalation, thus favoring the productive coupling pathway.[4][5][6]

Q4: Is running the reaction under strictly anhydrous conditions always the best solution?

A4: While minimizing water is a crucial first step, it is not always a complete solution. Water is a common source of protons, but Pd-H species can form from other sources.[1] Furthermore, some Suzuki-Miyaura reactions benefit from the presence of a small amount of water, which can facilitate the dissolution of the base and the formation of the active boronate species.[7][8][9] The key is control. A better strategy is often to use a carefully selected anhydrous solvent system in combination with a base and ligand that are less prone to generating Pd-H species.

Mechanistic Insight: The Competing Pathways

To effectively troubleshoot, it's essential to understand the catalytic cycle. The desired Suzuki-Miyaura coupling competes directly with the protodeiodination pathway. Both pathways diverge from the same key intermediate: the Aryl-Pd(II)-Halide complex formed after oxidative addition.

Suzuki_vs_Protodeiodination cluster_suzuki Desired Suzuki Pathway cluster_proto Undesired Protodeiodination Pathway Pd0 Pd(0)L_n ArPdI Ar-Pd(II)L_n-I Pd0->ArPdI PyI 2-Iodopyridine (Ar-I) PyI->ArPdI Oxidative Addition ArPdR Ar-Pd(II)L_n-R ArPdI->ArPdR ArPdH Ar-Pd(II)L_n-H ArPdI->ArPdH Boronic R-B(OR)₂ + Base Boronic->ArPdR Transmetalation Product Desired Product (Ar-R) ArPdR->Product Reductive Elimination Product->Pd0 Catalyst Regeneration PdH_Source Proton Source (H₂O, Base, Solvent) PdH_Source->ArPdH Pd-H Formation & Ligand Exchange Byproduct Protodeiodinated Byproduct (Ar-H) ArPdH->Byproduct Reductive Elimination Byproduct->Pd0 Catalyst Regeneration

Caption: Competing Suzuki coupling and protodeiodination pathways.

The goal is to accelerate the steps in the green pathway (Transmetalation, Reductive Elimination of Ar-R) while suppressing the formation and reaction of the intermediates in the red pathway.

Troubleshooting Guide

Use this guide when you observe a significant amount of the protodeiodinated byproduct in your reaction mixture (e.g., by LC-MS or GC-MS analysis).

Symptom / Observation Potential Cause Recommended Solution & Rationale
High Protodeiodination (>20%) with Standard Conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) 1. Inefficient Ligand: PPh₃ may not be electron-rich or bulky enough to promote fast reductive elimination of the desired product.[10][11]Switch to a Buchwald-type ligand. Use bulky, electron-rich biaryl monophosphine ligands like XPhos or SPhos .[12] These ligands accelerate the desired C-C bond-forming reductive elimination, outcompeting the C-H bond formation from a Pd-H species.
2. Base Choice: Carbonate or hydroxide bases in the presence of water can be a direct source of protons or facilitate Pd-H formation.Change to a non-hydroxide base in an anhydrous solvent. Use K₃PO₄ or Cs₂CO₃ in anhydrous solvents like Toluene , Dioxane , or 2-MeTHF .[1][13] These bases are less prone to generating Pd-H species.
Reaction is Sluggish and Protodeiodination is Observed 1. Slow Transmetalation: The boronic acid may be decomposing, or the transmetalation step is intrinsically slow, leaving the Ar-Pd-I intermediate vulnerable.[2]Use a more stable boron reagent. Switch from a boronic acid to a pinacol boronate ester (Bpin) or a potassium trifluoroborate salt . These are generally more stable and can lead to more efficient transmetalation.[4][6]
2. Low Catalyst Activity: The catalyst may not be active enough at the chosen temperature, allowing side reactions to dominate over longer reaction times.Increase catalyst loading or switch to a pre-catalyst. Increase the catalyst loading from 1-2 mol% to 3-5 mol%. Alternatively, use a more active pre-catalyst like XPhos Pd G3 .[3] These pre-catalysts generate the active Pd(0) species more cleanly and efficiently.
Protodeiodination Persists Even with Buchwald Ligands and Anhydrous Conditions 1. Solvent as a Proton Source: Solvents like THF can degrade over time to form peroxides and other species that might act as proton sources.Use fresh, high-purity anhydrous solvents. Ensure solvents are freshly distilled or taken from a solvent purification system. Consider switching to a more robust solvent like CPME (Cyclopentyl methyl ether).[14]
2. Boronic Acid Quality: Impurities in the boronic acid (e.g., excess boric acid, water) can interfere with the reaction.Purify the boronic acid/ester before use. Recrystallize or perform a silica gel plug on the boron reagent to ensure high purity.
Troubleshooting Workflow

Sources

Optimization

Knowledge Base: Pathway Selection &amp; Mechanistic Optimization

Welcome to the Technical Support Center for Pyridine Functionalization . As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges associated with the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine Functionalization . As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges associated with the synthesis of ethyl 2-iodonicotinate .

Iodonicotinates are highly valuable, reactive intermediates primarily utilized in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations) for drug development and complex molecule synthesis[1]. However, the strong C–Cl bond at the 2-position of the pyridine ring makes the direct halogen exchange (Finkelstein reaction) notoriously sluggish. This guide provides field-proven methodologies, causality-driven troubleshooting, and validated protocols to optimize your synthetic yield.

The synthesis of ethyl 2-iodonicotinate typically begins with the highly accessible 2-chloronicotinic acid. Researchers must choose between performing the halogen exchange before or after esterification.

SyntheticRoutes A 2-Chloronicotinic Acid B 2-Iodonicotinic Acid A->B NaI, HI Halogen Exchange D Ethyl 2-Chloronicotinate A->D EtOH, H2SO4 Esterification C Ethyl 2-Iodonicotinate B->C EtOH, H2SO4 Esterification D->C NaI, AcCl, CH3CN Direct Exchange

Comparison of synthetic pathways for ethyl 2-iodonicotinate from 2-chloronicotinic acid.

Strategic Recommendation: We strongly recommend Esterification First (the bottom pathway). 2-Chloronicotinic acid has poor solubility in the anhydrous aprotic solvents (like acetonitrile) required for advanced halogen exchange. By converting it to ethyl 2-chloronicotinate first, you drastically improve organic phase partitioning and prevent the free carboxylic acid from interfering with electrophilic activating agents.

Quantitative Data: Halogen Exchange Condition Matrix

To overcome the high activation energy of the C2–Cl bond, various conditions can be employed. The table below summarizes the causality and expected yields of standard approaches.

Halogen Exchange MethodCatalyst / ActivatorSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Note
Classic Finkelstein NoneMEK80 (Reflux)4840–50High activation energy barrier at C2 limits conversion[2].
Acid-Mediated HI (aq)Dioxane1002460–70Prone to unwanted ester hydrolysis side-reactions.
In Situ N-Acylation AcCl or TMSClCH₃CN80 (Reflux)12–16>90 Transient N-acylpyridinium formation drastically increases C2 electrophilicity.
Microwave-Assisted CeCl₃·7H₂OCH₃CN120 (MW)0.5–185–90Rapid thermal activation; requires specialized MW reactor[3].

Protocol Library: High-Yield N-Acylation Mediated Exchange

This self-validating protocol utilizes Acetyl Chloride (AcCl) to transiently activate the pyridine ring, driving the equilibrium toward the iodinated product.

Materials Required:

  • Ethyl 2-chloronicotinate (1.0 equiv)

  • Sodium Iodide (NaI), strictly anhydrous (4.0 equiv)

  • Acetyl Chloride (AcCl) (1.5 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology:

  • Preparation (Moisture Exclusion): Dry NaI in a vacuum oven at 110 °C for 12 hours. Causality: Water will aggressively hydrolyze the AcCl activator and the transient N-acylpyridinium intermediate, stalling the reaction.

  • Initialization: Under a strict argon atmosphere, dissolve ethyl 2-chloronicotinate in anhydrous CH₃CN (0.2 M concentration). Add the dried NaI. The suspension will appear cloudy.

  • Activation: Dropwise, add AcCl at room temperature. Causality: AcCl reacts with NaI to form Acetyl Iodide (AcI) in situ. This highly reactive species acylates the pyridine nitrogen, pulling electron density away from the C2 position and lowering the barrier for nucleophilic attack.

  • Thermal Propagation: Heat the reaction to a gentle reflux (80 °C) for 12–16 hours. Monitor via LC-MS.

  • Quenching & Visual Validation: Cool the mixture to room temperature. The solution will likely be dark brown/red due to the generation of molecular iodine (I₂). Add saturated aqueous Na₂S₂O₃ dropwise while stirring vigorously. Self-Validation: The reaction is successful and properly quenched when the dark brown color rapidly dissipates, leaving a pale-yellow organic layer. This confirms the reduction of I₂ back to water-soluble I⁻[1].

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) if necessary.

Troubleshooting Desk & FAQs

Q1: My halogen exchange from chloro to iodo is stalling at 40-50% conversion despite prolonged reflux in methyl ethyl ketone (MEK). How can I drive it to completion? A: The C–Cl bond at the 2-position of the pyridine ring is highly stable. Classic Finkelstein conditions (using only NaI in refluxing MEK)[2] are often insufficient due to this high activation energy barrier. To optimize the yield, you must activate the pyridine ring electronically. By adding acetyl chloride (AcCl) to the reaction, you generate an N-acylpyridinium intermediate. This electron-withdrawing effect drastically increases the electrophilicity of the C2 position, facilitating the nucleophilic attack by iodide and pushing yields above 90%.

ActivationMechanism N1 Ethyl 2-Chloronicotinate N3 N-Acylpyridinium Intermediate N1->N3 N-Acylation N2 AcI (from NaI + AcCl) N2->N3 Activator N4 Nucleophilic Attack by I⁻ at C2 N3->N4 Lowers Activation Energy N5 Ethyl 2-Iodonicotinate N4->N5 Elimination of Cl⁻ & Ac⁻

In situ N-acylation mechanism lowering the activation energy for C2 iodide substitution.

Q2: After workup, my crude ethyl 2-iodonicotinate is dark brown instead of light yellow. Does this affect downstream cross-coupling? A: Yes, significantly. The dark brown coloration indicates the presence of molecular iodine (I₂), formed by the thermal oxidation of excess iodide during the reaction. Residual iodine is a potent catalyst poison in downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) because it oxidatively adds to the Pd(0) catalyst, killing the catalytic cycle[1]. To troubleshoot this, ensure your workup includes a vigorous wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃)[4]. This chemically reduces the I₂ back to water-soluble iodide ions (I⁻), yielding a clean, pale-yellow product ready for sensitive metal catalysis.

Q3: I am seeing a significant amount of ethyl 2-hydroxynicotinate (hydrolysis product) in my LC-MS trace. What went wrong? A: This is a classic symptom of moisture contamination. The N-acylpyridinium intermediate is highly sensitive to water. If your NaI is not thoroughly dried, or if your acetonitrile contains trace water, the water will act as a nucleophile. Instead of the iodide attacking the C2 position, water attacks the highly electrophilic C2 carbon, leading to the expulsion of chloride and the formation of the 2-hydroxy byproduct (pyridone tautomer). Ensure all reagents are strictly anhydrous and the reaction is run under a positive pressure of argon.

References

  • 2,5- and 5,6-Dihalonicotinic acids and their precursors. Journal of Chemical and Engineering Data, ACS Publications. Available at:[Link]

  • Beilstein Journal of Organic Chemistry - Search Results (Microwave-Assisted Halogen Exchange). Beilstein Journals. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Chemistry of Ethyl 2-Iodopyridine-3-carboxylate

Welcome to the technical support center for ethyl 2-iodopyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ethyl 2-iodopyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We will address common challenges related to its stability under basic conditions, offering in-depth explanations, troubleshooting protocols, and validated solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant degradation of my starting material when using a strong base. What are the primary instability pathways for ethyl 2-iodopyridine-3-carboxylate?

A1: Ethyl 2-iodopyridine-3-carboxylate possesses two key features that dictate its reactivity under basic conditions: the labile C2-iodide and the C3-ethyl ester. The pyridine nitrogen and the electron-withdrawing ester group at the C3 position work in concert to render the C2 position highly electron-deficient.[1][2] This electronic arrangement makes the molecule susceptible to two primary degradation or side-reaction pathways with strong bases:

  • Nucleophilic Aromatic Substitution (SNAr): The iodide is an excellent leaving group. Strong, nucleophilic bases (e.g., NaOH, NaOMe, KOtBu) can directly attack the C2 carbon, displacing the iodide to form 2-hydroxy, 2-methoxy, or 2-tert-butoxy pyridines, respectively. This reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex.[3]

  • Ester Saponification: The ethyl ester is susceptible to hydrolysis under aqueous basic conditions (e.g., LiOH, NaOH, KOH), yielding the corresponding 2-iodopyridine-3-carboxylic acid. This is often an undesired parallel reaction if the ester functionality is required in the final product.

Understanding these competing pathways is the first step in designing a robust reaction protocol. The choice of base, solvent, and temperature is therefore critical to steer the reaction toward the desired outcome while minimizing degradation.

Q2: My primary goal is a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira, Buchwald-Hartwig), but I'm getting low yields and a complex mixture of byproducts. How does the base choice impact these reactions?

A2: This is a very common and critical issue. In palladium-catalyzed cross-coupling, the base plays multiple, essential roles beyond simply acting as a proton scavenger. Its selection is paramount for catalyst efficacy and substrate stability.

For Sonogashira couplings , an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[4][5] The base's role is twofold: it deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the HI generated during the catalytic cycle. Using stronger, more nucleophilic bases can lead to the SNAr side reactions mentioned in Q1.

For Buchwald-Hartwig aminations , a moderately strong, non-nucleophilic base is required to deprotonate the amine coupling partner without attacking the pyridine ring.[6] Common choices include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[7][8] The choice often depends on the pKa of the amine. NaOtBu is a strong base suitable for less acidic amines, while carbonates are milder options.

Troubleshooting Protocol for Low Yield in Cross-Coupling:

  • Assess Byproducts: Use LC-MS to identify major byproducts.

    • Presence of 2-hydroxypyridine derivative? Your base is too nucleophilic or you have water in your reaction. Consider switching from NaOH/KOH to K₂CO₃ or Cs₂CO₃. Ensure anhydrous conditions.

    • Presence of 2-alkoxypyridine derivative? Your alkoxide base (e.g., NaOtBu) is causing SNAr. Try switching to a carbonate base or a different, non-nucleophilic organic base.

    • Presence of homocoupled alkyne (Glaser coupling)? For Sonogashira, this suggests the copper co-catalyst is too active or oxygen is present. Ensure the reaction is properly deoxygenated. Consider a copper-free Sonogashira protocol.[9]

  • Screen Different Bases: The optimal base is system-dependent. A standard screening table can be highly effective.

Base TypeExampleTypical ReactionKey Considerations
Amine Et₃N, DIPEASonogashiraActs as both base and ligand; generally non-nucleophilic toward the C2-I bond.[4]
Carbonate K₂CO₃, Cs₂CO₃Suzuki, Buchwald-HartwigMild, low nucleophilicity. Cs₂CO₃ offers higher solubility and basicity.[7]
Phosphate K₃PO₄SuzukiA good alternative to carbonates, particularly effective in many Suzuki couplings.
Alkoxide NaOtBu, KOtBuBuchwald-HartwigStrong base, but can be nucleophilic at elevated temperatures. Use with sterically hindered ligands to minimize SNAr.[6]
Q3: I want to avoid ester hydrolysis during my reaction. What are the best non-aqueous basic conditions to use?

A3: Preventing ester hydrolysis requires the strict exclusion of water and the use of bases that are either non-nucleophilic or have a low affinity for the ester carbonyl.

Recommended Conditions to Avoid Saponification:

  • Mild Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in aprotic polar solvents like DMF, DMSO, or Acetonitrile are excellent choices for reactions requiring a solid-phase base.

  • Sterically Hindered Organic Bases: For reactions requiring a soluble organic base, non-nucleophilic, sterically hindered bases are ideal.

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): An effective non-nucleophilic base for various transformations.

    • Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene): These are highly basic but exceptionally non-nucleophilic due to steric hindrance around the nitrogen atoms. They are excellent for scavenging protons in sensitive reactions.

  • Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are generally poor nucleophiles and will not hydrolyze the ester, making them suitable for reactions like the Sonogashira coupling.[5]

Experimental Protocol: General Anhydrous Reaction Setup

  • Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.

  • Reagents: Use anhydrous grade solvents and bases. If using a solid base like K₂CO₃, it can be flame-dried under vacuum just before use to remove any adsorbed water.

  • Atmosphere: Assemble the reaction under an inert atmosphere (N₂ or Ar). Use syringe techniques for liquid transfers.

  • Execution: Add the solvent, substrate, and other reagents. Add the anhydrous base last. Maintain the inert atmosphere throughout the reaction.

Q4: Can I perform a directed ortho-metalation (DoM) on this substrate using a strong base like LDA without affecting the iodide or the ester?

A4: This is an advanced application that presents significant challenges. While the C3-ester group is a directed metalation group (DMG), the reactivity of ethyl 2-iodopyridine-3-carboxylate with strong organolithium bases is complex.[10]

There are two likely competitive pathways at low temperatures:

  • ortho-Deprotonation (DoM): The most acidic proton on the pyridine ring is at the C4 position, activated by both the adjacent C3-ester and the pyridine nitrogen. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) could achieve deprotonation at this site.[11]

  • Iodine-Lithium Exchange: The C2-I bond is susceptible to halogen-metal exchange with alkyllithium reagents like n-BuLi or sec-BuLi. This process is often extremely fast, even at -78 °C, and would likely outcompete deprotonation if these reagents are used.[11]

Recommendations for Attempting DoM:

  • Base Selection is Crucial: Use LDA. Avoid n-BuLi or sec-BuLi to minimize halogen-metal exchange.

  • Strict Temperature Control: The reaction must be maintained at very low temperatures (-78 °C to -90 °C) to prevent decomposition and side reactions.

  • Inverse Addition: Add the substrate solution slowly to the pre-formed LDA solution at -78 °C. This maintains an excess of base and can favor deprotonation over other pathways.

  • Quenching: Quench the reaction at low temperature with the desired electrophile.

Even under optimized conditions, you may observe a mixture of products. Careful analytical monitoring (e.g., low-temperature NMR, or quenching small aliquots for GC-MS analysis) is recommended during methods development.

Visualization of Key Processes

Troubleshooting Workflow

This decision tree can help diagnose common issues encountered when using ethyl 2-iodopyridine-3-carboxylate with bases.

TroubleshootingWorkflow start Reaction Failure or Low Yield check_sm Starting Material (SM) Recovered? start->check_sm check_products Side Products Observed? start->check_products sm_yes Yes check_sm->sm_yes Yes sm_no No, SM Consumed check_sm->sm_no No prod_yes Yes check_products->prod_yes Yes prod_no No, Baseline Material/Decomposition check_products->prod_no No sol_inactive_base Conclusion: Base too weak or reaction conditions insufficient (temp, time). sm_yes->sol_inactive_base action_inactive_base Action: Increase temperature, use stronger base (e.g., K2CO3 -> NaOtBu), or increase reaction time. sm_yes->action_inactive_base sm_no->check_products hydrolysis Hydrolysis Product (Carboxylic Acid) prod_yes->hydrolysis snar SNAr Product (e.g., 2-OR, 2-OH) prod_yes->snar other Other (e.g., Dimer, Reduction) prod_yes->other sol_decomp Conclusion: Substrate decomposition. Conditions too harsh. prod_no->sol_decomp action_decomp Action: Lower temperature, use a milder base, ensure inert atmosphere. prod_no->action_decomp sol_hydrolysis Conclusion: Water present in the reaction. hydrolysis->sol_hydrolysis action_hydrolysis Action: Use anhydrous solvents/reagents. Switch to a non-aqueous base system. hydrolysis->action_hydrolysis sol_snar Conclusion: Base is too nucleophilic. snar->sol_snar action_snar Action: Switch to a non-nucleophilic base (e.g., NaOtBu -> K2CO3, DBU). snar->action_snar sol_other Conclusion: Catalyst deactivation or complex side reactions. other->sol_other action_other Action: Re-evaluate catalyst system, ligands, and additives. other->action_other

Caption: A troubleshooting flowchart for reactions involving ethyl 2-iodopyridine-3-carboxylate.

SNAr Mechanism on Ethyl 2-Iodopyridine-3-carboxylate

This diagram illustrates the displacement of iodide by a generic nucleophile (Nu⁻), a common instability pathway.

SNAr_Mechanism sub Ethyl 2-iodopyridine-3-carboxylate intermediate Meisenheimer Complex (Resonance Stabilized Anion) sub->intermediate + Nu⁻ (Rate-determining step) nu Nu⁻ product Substitution Product intermediate->product - I⁻ (Fast) iodide I⁻

Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).

References

  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available at: [Link]

  • ResearchGate. Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]

  • Iowa State University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • The Journal of Organic Chemistry. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Available at: [Link]

  • Lumen Learning. Substituent Effects | Organic Chemistry II. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • PubMed. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Available at: [Link]

  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. Available at: [Link]

  • PMC. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]

  • The Royal Society of Chemistry. Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. Available at: [Link]

  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available at: [Link]

  • PubMed. Rapid route to 3,4-substituted indoles via a directed ortho metalation-retro-Mannich sequence. Available at: [Link]

  • Queen's University. Directed ortho Metalation: Soon to be a Textbook Reaction?. Available at: [Link]

  • MDPI. Influence of the Size and Shape of Halopyridines Guest Molecules G on the Crystal Structure and Conducting Properties of Molecular (Super. Available at: [Link]

  • ResearchGate. Snieckus's work on directed ortho metalation (DoM) for synthesis of 9‐phenanthrols and alkyl phenanthrenes. Available at: [Link]

  • SpectraBase. Ethyl 2-Iodopyridine-3-carboxylate. Available at: [Link]

  • ACS Publications. First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis. Available at: [Link]

  • University of Windsor. Chemical Reviews. Available at: [Link]

  • ACS Publications. Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. Available at: [Link]

  • PubMed. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. Available at: [Link]

  • ResearchGate. Reactions of 2‐halopyridines to form 2‐alkyl pyridines. Available at: [Link]

  • ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria.... Available at: [Link]

  • MDPI. Halogen Bonding in Isostructural Co(II) Complexes with 2-Halopyridines. Available at: [Link]

  • PMC. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]

  • ResearchGate. Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Available at: [Link]

  • PMC. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]

  • Semantic Scholar. Microbial Degradation of Pyridine and Pyridine Derivatives. Available at: [Link]

  • ScienceDirect. Degradation of pyrimidine ribonucleosides by extracts of Aspergillus terreus. Available at: [Link]

  • PMC. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. Available at: [Link]

  • YouTube. Mastering Organic Chemistry: Steps to Problem-Solving. Available at: [Link]

  • PMC. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Available at: [Link]

  • University of Illinois. ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis. Available at: [Link]

  • ResearchGate. (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Available at: [Link]

  • YouTube. Practice: Identifying E1 and E2 Reactions and Drawing Mechanisms. Available at: [Link]

  • Varsity Tutors. Help with E2 Reactions - Organic Chemistry... | Practice Hub. Available at: [Link]

  • Google Patents. Process for the preparation of indole derivatives.
  • ACG Publications. Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Available at: [Link]

  • Rapid Learning Center. MCAT Organic Chemistry - Problem Drill 20. Available at: [Link]

Sources

Optimization

Catalyst selection for coupling sterically hindered 2-iodopyridines

Technical Support Center: Coupling Sterically Hindered 2-Iodopyridines Case ID: 2-IODO-PYR-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Introduction: The "Scaffold from Hell"...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Coupling Sterically Hindered 2-Iodopyridines

Case ID: 2-IODO-PYR-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction: The "Scaffold from Hell"

You are likely here because your standard coupling protocol (Pd(PPh3)4 or Pd(OAc)2/XPhos) failed. You either recovered the starting material (0% conversion) or isolated the de-iodinated product (protodehalogenation).

The Problem: 2-Iodo-3-substituted pyridines represent a "perfect storm" of catalyst deactivation.

  • Electronic Poisoning: The pyridine nitrogen is a potent σ-donor that binds to the electrophilic Pd(II) center, displacing labile ligands and shutting down the catalytic cycle (forming "Pd-black" or inactive dimers).

  • Steric Wall: The substituent at the 3-position (ortho to the iodine) blocks the trajectory for oxidative addition and retards reductive elimination.

  • Lability: The C(2)-I bond is weak. If the catalytic cycle stalls, the iodine is prone to radical abstraction or hydride reduction, leading to the "H-product" (pyridine) instead of the coupled product.

This guide provides the "Nuclear Option" protocols—robust systems designed to force turnover in these hostile electronic/steric environments.

Module 1: The Mechanics of Failure

To fix the reaction, you must understand how it dies. The diagram below illustrates the competition between the Productive Cycle and the Poisoning Pathway.

CatalyticCycle cluster_legend Legend PreCat Pd Precatalyst (Pd-G4 or PEPPSI) ActivePd Active Species L-Pd(0) PreCat->ActivePd Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-I) ActivePd->OxAdd + 2-Iodo-3-R-Pyridine TransMet Transmetallation/Amine Binding OxAdd->TransMet + Boronic Acid/Amine Poison DEAD END: Pyridine-Pd Coordination (N-binding) OxAdd->Poison Nitrogen Chelation (Stable 18e- species) Dehal SIDE REACTION: Protodehalogenation (Ar-I -> Ar-H) OxAdd->Dehal Stalled Cycle + H-Source RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Turnover key Green: Active Cycle | Red: Failure Modes

Caption: Figure 1. The "Orthogonal Challenge." The pyridine nitrogen (red path) competes with the coupling partner for the Pd center. If the cycle stalls at Oxidative Addition due to sterics, the catalyst is sequestered by the nitrogen or the substrate undergoes dehalogenation.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose your specific failure mode.

Scenario A: 0% Conversion (Starting Material Recovered)
  • Diagnosis: Catalyst Initiation Failure or Poisoning.[1][2]

  • The Cause: You likely used a Pd(0) source like Pd(PPh3)4 or Pd2(dba)3. These are air-sensitive and often contain inactive palladium oxides. Furthermore, the free phosphine (PPh3) inhibits oxidative addition in hindered systems.

  • The Fix: Switch to Pd(II) Precatalysts (Buchwald G3/G4 or PEPPSI). These contain a defined Pd:Ligand ratio and activate rapidly within the reaction vessel, saturating the solution with active L-Pd(0) before the pyridine can poison the metal.

Scenario B: Protodehalogenation (Iodine replaced by Hydrogen)
  • Diagnosis: The "Stalled Cycle."

  • The Cause: Oxidative addition occurred, but Transmetallation (Suzuki) or Amine Binding (Buchwald) was too slow due to sterics. The Pd(II)-Aryl species sat waiting and eventually abstracted a hydride (from solvent or ligand).

  • The Fix:

    • Solvent: Switch from THF or Isopropanol (H-donors) to Toluene or Dioxane .

    • Concentration: Increase concentration (0.5 M to 1.0 M) to favor the intermolecular coupling over the intramolecular side reaction.

    • Base: If using Suzuki, switch from alkoxide bases (KOtBu) to K3PO4 or K2CO3 . Alkoxides can act as hydride sources via beta-hydride elimination.

Scenario C: Catalyst "Crashing Out" (Black Precipitate)
  • Diagnosis: Ligand Dissociation.

  • The Cause: The pyridine nitrogen displaced your ligand.

  • The Fix: Use a ligand with higher binding affinity and steric bulk. N-Heterocyclic Carbenes (NHCs) like the PEPPSI-IPr system are virtually immune to displacement by pyridines due to the strong C-Pd bond.

Module 3: Validated Protocol Library

Protocol 1: The "Bulldozer" (Suzuki-Miyaura Coupling)

Best for: 3-substituted-2-iodopyridines + Hindered Boronic Acids.

System: Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation). Why: The bulky NHC ligand (IPr) creates a "protective umbrella" over the metal, preventing the pyridine nitrogen from binding while forcing the coupling partners together.

  • Charge Vessel: Add 2-iodopyridine (1.0 equiv), Boronic Acid (1.5 equiv), and Pd-PEPPSI-IPr (2-5 mol%) .

  • Base/Solvent: Add K2CO3 (2.0 equiv) and Dioxane/H2O (4:1 ratio) . Note: Water is essential for the PEPPSI activation cycle.

  • Degas: Sparge with Argon for 10 minutes. (Do not skip this).

  • Heat: Stir vigorously at 80°C for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

Protocol 2: The "Sniper" (Buchwald-Hartwig Amination)

Best for: 2-iodopyridines + Primary/Secondary Amines.

System: Pd-G4-RuPhos or Pd-G4-BrettPhos. Why: These precatalysts generate the active species at low temperatures. RuPhos is specifically designed to prevent the formation of the inactive Pd-dimer bridged by the amine/pyridine.

  • Charge Vessel: Add 2-iodopyridine (1.0 equiv), Amine (1.2 equiv), and RuPhos Pd G4 (2-4 mol%) .

  • Base: Add NaOtBu (1.4 equiv) .

    • Critical: If your substrate has base-sensitive esters, switch to Cs2CO3 and use BrettPhos Pd G4 .

  • Solvent: Add anhydrous Toluene (0.2 M).

  • Heat: 80°C - 100°C.

    • Tip: If conversion stalls, add another 1 mol% of catalyst after 2 hours.

Data Summary: Ligand Selection Matrix
Substrate ChallengeRecommended Ligand/CatalystWhy?
General Steric Bulk SPhos or XPhos Flexible biaryl backbone accommodates bulk.
Extreme Sterics (Ortho-Ortho) Pd-PEPPSI-IPr NHC ligand is non-labile and pushes turnover.
Primary Amines BrettPhos Prevents beta-hydride elimination.
Secondary Amines RuPhos Optimized for hindered N-nucleophiles.
Base Sensitive XPhos Pd G4 + K3PO4 Works with weak bases; avoids dehalogenation.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Pd(dppf)Cl2 for these reactions? A: Generally, No. While dppf is great for simple aryl halides, the bite angle is often insufficient to prevent the pyridine nitrogen from coordinating to the Pd in hindered systems. You need the steric bulk of a Buchwald ligand or an NHC to physically block that nitrogen.

Q: My reaction turns black immediately upon heating. Is it dead? A: Yes. "Pd-black" indicates the formation of bulk Palladium(0) metal aggregates. This means your ligand has fallen off, and the catalyst has crashed out of solution. This is a classic symptom of pyridine poisoning. Switch to Pd-PEPPSI-IPr , which has a much stronger metal-ligand bond.

Q: Why do you recommend Precatalysts (G3/G4) over generating the catalyst in situ (Pd2(dba)3 + Ligand)? A: In hindered pyridine coupling, the "induction period" (the time it takes for Pd(II) to reduce to Pd(0) and bind the ligand) is the danger zone. During this time, the unligated Pd is vulnerable to poisoning by the pyridine substrate. Precatalysts (like G4) are already reduced and ligated; they enter the cycle immediately.

References

  • Organ, M. G. , et al. (2006).[3] "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling."[4] Chemistry – A European Journal.

  • Buchwald, S. L. , et al. (2013). "Precatalysts for the Rapid Generation of Active L1-Pd(0) in Cross-Coupling Reactions." Chemical Science.

  • Hartwig, J. F. (2011). "Mechanism of the Buchwald-Hartwig Amination: The Role of the Pyridine Nitrogen." Journal of the American Chemical Society.

  • BenchChem Technical Support . (2025). "Catalyst Poisoning in Reactions with Pyridine Ligands." BenchChem Troubleshooting Library. 5

  • Szostak, M. , et al. (2017).[4] "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides." Journal of Organic Chemistry.

Sources

Troubleshooting

Removing copper residues from Sonogashira products of ethyl 2-iodonicotinate

Topic: Strategies for the Removal of Copper Residues from Sonogashira Products of Ethyl 2-Iodonicotinate Welcome to the technical support center for the Sonogashira coupling reaction. This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for the Removal of Copper Residues from Sonogashira Products of Ethyl 2-Iodonicotinate

Welcome to the technical support center for the Sonogashira coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into purifying Sonogashira products, with a specific focus on the challenges presented by nitrogen-containing heteroaromatics like ethyl 2-iodonicotinate.

Frequently Asked Questions (FAQs)
Q1: After column chromatography, my product, ethyl 2-alkynylnicotinate, is still a green or blue solid/oil. What is the cause?

This persistent coloration is a classic indicator of residual copper contamination. The Sonogashira reaction typically employs a copper(I) salt (e.g., CuI) as a co-catalyst to facilitate the transmetalation step with the palladium catalyst.[1] While most of the palladium can be removed during a standard workup and silica gel chromatography, copper species can be more tenacious. The color arises from the presence of Cu(I) or, more commonly, Cu(II) ions, which can form colored complexes.

Q2: Why is it particularly difficult to remove copper from products derived from ethyl 2-iodonicotinate?

The primary challenge stems from the structure of your product. The nitrogen atom on the pyridine ring of the nicotinate moiety is a Lewis base and acts as a potent coordination site for copper ions.[2] This strong interaction forms a stable chelate complex, making the copper less susceptible to removal by simple aqueous washes or standard silica gel chromatography. The copper essentially "travels with" your product throughout the purification process.

Q3: What are the primary strategies for removing these tightly-bound copper residues?

There are three main strategies, often used in combination:

  • Aqueous Washes with Chelating Agents: This involves using a liquid-liquid extraction where the organic solution of your crude product is washed with an aqueous solution containing a strong chelating agent. Agents like ethylenediaminetetraacetic acid (EDTA), ammonia, or ammonium chloride form highly stable, water-soluble complexes with copper, which are then partitioned into the aqueous phase.[2][3][4]

  • Adsorption/Scavenging: This method involves passing a solution of your product through a solid material that has a high affinity for copper. This can be a simple plug of activated carbon or silica gel, or more specialized solid-phase scavenger resins functionalized with thiourea or other metal-binding groups.[5][6]

  • Copper-Free Reaction Conditions: The most effective way to avoid copper contamination is to prevent its introduction in the first place. Copper-free Sonogashira protocols have been developed, although they may require different ligands, bases, or higher reaction temperatures to achieve comparable efficiency.[1][7]

Q4: Can I just ignore trace copper contamination?

No. Residual copper can have significant downstream consequences. It can interfere with subsequent catalytic reactions, poison catalysts, and, critically for drug development professionals, introduce toxicity in biological assays or final active pharmaceutical ingredients (APIs).[8] Therefore, its removal to acceptable levels (often <10-50 ppm) is a critical step.

Troubleshooting Guide: Common Issues and Solutions
Problem Probable Cause Recommended Solution(s)
Persistent Green/Blue Color in Product Strong coordination of Cu(I)/Cu(II) to the pyridine nitrogen of the nicotinate product.Perform an aqueous wash with a strong chelating agent like EDTA or ammonia/NH₄Cl (See Protocols 1 & 2 ).
Broad Signals in ¹H NMR Spectrum Paramagnetic broadening caused by trace amounts of Cu(II) ions.Pass a solution of the product through a plug of activated carbon or a specialized scavenger resin (See Protocols 3 & 4 ).
Copper Detected in Elemental Analysis or ICP-MS Incomplete removal by standard workup and chromatography.Combine methods: Start with a chelating wash, followed by column chromatography, and if necessary, a final polish using a solid-phase scavenger.
Low Yield After Purification Product loss due to adsorption on solid scavengers or multiple extraction steps.Optimize the amount of scavenger used. Ensure the pH of aqueous washes does not negatively impact product solubility or stability.
Visualizing the Challenge: Copper Coordination

The diagram below illustrates why copper removal is challenging. The lone pair of electrons on the pyridine nitrogen readily coordinates with the copper ion, forming a stable complex that is difficult to break apart.

Caption: Chelation of a copper ion by the nicotinate product.

Workflow for Copper Removal

This decision tree provides a systematic approach to purifying your Sonogashira product.

Purification_Workflow Start Crude Sonogashira Product (Ethyl 2-alkynylnicotinate) CheckColor Is the crude product visibly colored (green/blue)? Start->CheckColor AqueousWash Perform Aqueous Wash with Chelating Agent (See Protocols 1 or 2) CheckColor->AqueousWash Yes Column Standard Silica Gel Column Chromatography CheckColor->Column No AqueousWash->Column CheckPurity Analyze Product Purity (NMR, ICP-MS) Column->CheckPurity Scavenger Pass through Solid Scavenger (See Protocols 3 or 4) CheckPurity->Scavenger Copper Still Present FinalProduct Pure Product (<50 ppm Cu) CheckPurity->FinalProduct Purity OK Scavenger->FinalProduct

Sources

Reference Data & Comparative Studies

Validation

Comprehensive ¹H NMR Spectrum Analysis of Ethyl 2-iodopyridine-3-carboxylate: A Comparative Guide

Ethyl 2-iodopyridine-3-carboxylate (also known as ethyl 2-iodonicotinate) is a highly valued halogenated heterocyclic building block in modern drug discovery. Its unique structural topology—featuring an electron-deficien...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 2-iodopyridine-3-carboxylate (also known as ethyl 2-iodonicotinate) is a highly valued halogenated heterocyclic building block in modern drug discovery. Its unique structural topology—featuring an electron-deficient pyridine ring, a reactive C2 iodine atom, and a C3 ethyl ester—makes it an indispensable precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

For drug development professionals and synthetic chemists, precise structural verification of this intermediate is non-negotiable. This guide provides an in-depth, objective comparative analysis of the ¹H NMR spectral features of ethyl 2-iodopyridine-3-carboxylate, contrasting its performance against its widely used chlorinated analog and evaluating solvent-dependent spectral resolution.

Mechanistic Causality of ¹H NMR Chemical Shifts

To accurately interpret the ¹H NMR spectrum of ethyl 2-iodopyridine-3-carboxylate, one must understand the electronic environment dictating the chemical shifts. The pyridine ring protons (H4, H5, and H6) are subjected to three primary electronic forces:

  • Nitrogen's Inductive and Mesomeric Effects: The electronegative nitrogen atom deshields the adjacent H6 proton, pushing it furthest downfield (typically >8.4 ppm).

  • Ester Anisotropy: The C3 ethyl carboxylate group exerts a strong electron-withdrawing effect, significantly deshielding the ortho-proton (H4).

  • The Heavy Atom Effect (Halogen Dependence): While halogens are electronegative, iodine's large, diffuse electron cloud creates a strong diamagnetic shielding effect (the "heavy atom effect") on adjacent nuclei. Consequently, the H4 proton in the 2-iodo derivative is uniquely shielded compared to lighter halogen analogs like chlorine or fluorine.

Self-Validating Regiochemistry

A robust NMR analysis must function as a self-validating system. For 2,3-disubstituted pyridines, the scalar coupling constants (


) provide an internal control mechanism to confirm regiochemistry:
  • 
     (ortho coupling):  ~7.5 – 8.0 Hz
    
  • 
     (ortho coupling):  ~4.5 – 5.0 Hz
    
  • 
     (meta coupling):  ~1.5 – 2.0 Hz
    

If an acquired spectrum deviates significantly from these


-values, the substitution pattern is likely incorrect, serving as an immediate red flag for structural misassignment[1].

Comparative Analysis: 2-Iodo vs. 2-Chloro Analogs

When selecting starting materials for cross-coupling, researchers often choose between the 2-chloro and 2-iodo derivatives. While the iodo-variant offers superior reactivity in oxidative addition steps, its NMR profile differs distinctly from the chloro-variant[2].

The table below summarizes the expected ¹H NMR data (400 MHz, CDCl₃) to help researchers differentiate the two scaffolds objectively.

Proton AssignmentEthyl 2-iodopyridine-3-carboxylate (Expected Shift, ppm)Ethyl 2-chloropyridine-3-carboxylate (Reference Shift, ppm)Multiplicity & Coupling (

in Hz)
Causality for Shift Difference
H6 (adjacent to N)8.458.49dd (

≈ 4.8,

≈ 1.8)
Iodine's lower electronegativity slightly reduces inductive deshielding at the para position.
H4 (ortho to ester)8.058.12dd (

≈ 7.8,

≈ 1.8)
Heavy Atom Effect: Iodine's large electron cloud shields the meta-proton more effectively than chlorine.
H5 (meta to N)7.357.32dd (

≈ 7.8,

≈ 4.8)
Minimal difference; position is relatively insulated from C2 halogen electronic effects.
-O-CH₂- (Ethyl)4.424.42q (

≈ 7.1)
Functionally identical; outside the aromatic deshielding cone.
-CH₃ (Ethyl)1.421.42t (

≈ 7.1)
Functionally identical.

Data for the 2-chloro analog is adapted from established literature on trypanocidal inhibitors[2] and cobalt-catalyzed cross-coupling precursors[3].

Solvent Optimization: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent directly impacts spectral resolution and chemical shift behavior. For ethyl 2-iodopyridine-3-carboxylate, comparing CDCl₃ (non-polar) and DMSO-d₆ (highly polar, hydrogen-bond accepting) reveals critical performance differences.

ParameterCDCl₃ (Chloroform-d)DMSO-d₆ (Dimethyl Sulfoxide-d₆)
Solubility Excellent (>50 mg/mL)Excellent (>50 mg/mL)
Shift Behavior Baseline standard; minimal solvent-solute interaction.Downfield shift for all aromatic protons (+0.1 to +0.2 ppm) due to strong solvent dipole interactions.
Resolution Sharp multiplets; ideal for extracting precise

-couplings.
Slight broadening may occur; residual water peak (~3.3 ppm) can occasionally obscure baseline impurities.
Recommendation Primary Choice for routine structural verification.Alternative Choice if the compound is part of a polar salt complex.

Experimental Methodologies

Protocol: Standardized ¹H NMR Acquisition

To ensure reproducibility and trust in the spectral data, follow this self-validating sample preparation and acquisition workflow.

Step-by-Step Methodology:

  • Sample Preparation: Weigh precisely 10–15 mg of ethyl 2-iodopyridine-3-carboxylate.

  • Solvation: Dissolve the compound in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Filtration: Pass the solution through a tightly packed glass wool plug inside a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Causality: Removing paramagnetic particulates (e.g., trace metals from synthesis) prevents localized magnetic field inhomogeneities, ensuring sharp linewidths.

  • Tuning & Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning and matching for the ¹H nucleus.

  • Shimming: Execute gradient shimming (Z-axis) until the lock level is stable and the TMS signal FWHM (Full Width at Half Maximum) is <1.0 Hz.

  • Acquisition: Acquire 16 to 32 scans with a relaxation delay (D1) of 2.0 seconds and a 30° pulse angle.

  • Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation. Phase the spectrum manually and apply a polynomial baseline correction.

Visualizations

Workflow Diagram

The following diagram illustrates the critical pathway for NMR sample preparation and data acquisition, emphasizing the filtration step required for high-resolution spectra.

NMR_Workflow A Sample Preparation (10-15 mg in 0.6 mL CDCl3) B Filtration (Glass wool plug to remove particulates) A->B C Data Acquisition (400/600 MHz Spectrometer) B->C D FID Processing (Fourier Transform, Phasing, Baseline) C->D E Spectral Analysis (Integration & Multiplet Assignment) D->E

Caption: Workflow for ¹H NMR sample preparation and high-resolution spectral acquisition.

Application Pathway

Ethyl 2-iodopyridine-3-carboxylate is rarely the final drug candidate; it is a stepping stone. The diagram below maps its primary application in Suzuki-Miyaura cross-coupling, demonstrating why the C2-iodo position is highly prized for oxidative addition.

Cross_Coupling A Ethyl 2-iodopyridine- 3-carboxylate (Starting Material) B Pd Catalyst + Base (Oxidative Addition) A->B C Arylboronic Acid (Transmetalation) B->C D Reductive Elimination (Product Formation) C->D E 2-Arylpyridine Derivative (Target Scaffold) D->E

Caption: Suzuki-Miyaura cross-coupling pathway utilizing ethyl 2-iodopyridine-3-carboxylate.

References

  • Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors Source: National Institutes of Health (NIH) URL:[Link][2]

  • Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations Source: MDPI URL:[Link][1]

  • A Practical Cobalt-Catalyzed Cross-Coupling of Benzylic Zinc Reagents with Aryl and Heteroaryl Bromides or Chlorides Source: The Royal Society of Chemistry (RSC) URL:[Link][3]

Sources

Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of Ethyl 2-Iodonicotinate: An Analysis of Predicted and Experimental Data

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic compounds. This guide provides an in-depth analysis of the 13C NMR chemical shifts of ethyl 2-iodonicotinate, a key intermediate in the synthesis of various pharmaceutical agents. Due to the limited availability of direct experimental data for this specific compound, this guide presents a robust comparison between computationally predicted chemical shifts and experimental data from structurally similar analogs. This approach not only offers a reliable spectral assignment for ethyl 2-iodonicotinate but also provides valuable insights into the electronic effects of substituents on the pyridine ring.

The Significance of 13C NMR in Structural Elucidation

13C NMR spectroscopy offers direct insight into the chemical environment of each carbon atom within a molecule.[1][2] The chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the electronic structure surrounding a carbon nucleus. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the resonance frequency of a carbon atom.[3] In the context of substituted pyridines like ethyl 2-iodonicotinate, 13C NMR is instrumental in confirming the substitution pattern and understanding the electronic interplay between the iodine atom, the ethyl ester group, and the pyridine ring.

Predicted 13C NMR Chemical Shifts of Ethyl 2-Iodonicotinate

In the absence of direct experimental data, computational prediction serves as a powerful tool for estimating 13C NMR chemical shifts.[4][5][6] The following table presents the predicted 13C NMR chemical shifts for ethyl 2-iodonicotinate, generated using the online NMR prediction tool, NMRDB.org.[6][7][8][9][10] This tool utilizes a database of known spectra and machine learning algorithms to provide reliable estimations.

Table 1: Predicted 13C NMR Chemical Shifts for Ethyl 2-Iodonicotinate

Carbon AtomPredicted Chemical Shift (ppm)
C2 (C-I)118.9
C3 (C-COOEt)143.2
C4128.5
C5139.4
C6152.1
C=O164.3
O-CH262.0
CH314.1

Predicted using NMRDB.org[6][7][8][9][10]

Comparative Analysis with Structural Analogs

To validate and understand the predicted spectrum, a comparison with experimentally determined 13C NMR data of analogous compounds is crucial. Here, we compare the predicted values for ethyl 2-iodonicotinate with the experimental data for ethyl nicotinate (the parent compound without the iodine substituent) and 2-iodopyridine (which isolates the effect of the iodine on the pyridine ring).

Table 2: Comparison of Predicted and Experimental 13C NMR Chemical Shifts (ppm)

Carbon AtomEthyl 2-Iodonicotinate (Predicted)[6]Ethyl Nicotinate (Experimental)[11]2-Iodopyridine (Experimental)[12]
C2118.9150.9119.5
C3143.2126.4138.8
C4128.5123.3123.0
C5139.4137.0149.8
C6152.1153.4149.8
C=O164.3165.2-
O-CH262.061.4-
CH314.114.3-
Analysis of Substituent Effects:
  • The "Heavy Atom Effect" of Iodine on C2: The most striking feature is the significant upfield shift predicted for the C2 carbon in ethyl 2-iodonicotinate (118.9 ppm) compared to the C2 in ethyl nicotinate (150.9 ppm). This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces a shielding effect on the directly attached carbon nucleus.[13] The experimental value for C2 in 2-iodopyridine (119.5 ppm) strongly supports this prediction.[12]

  • Deshielding Effect on C3: The C3 carbon, attached to the electron-withdrawing ethyl carboxylate group, is predicted to be significantly deshielded (143.2 ppm) in ethyl 2-iodonicotinate compared to ethyl nicotinate (126.4 ppm). This is likely due to the combined electron-withdrawing effects of both the adjacent iodine and the ester group.

  • Influence on Other Ring Carbons: The chemical shifts of C4, C5, and C6 are also influenced by the substituents. The predicted value for C4 in ethyl 2-iodonicotinate (128.5 ppm) is slightly downfield compared to both ethyl nicotinate (123.3 ppm) and 2-iodopyridine (123.0 ppm), suggesting a combined electronic influence. The C5 and C6 positions show predicted shifts that are broadly in line with the experimental values of the analogs, reflecting the diminishing influence of the substituents with distance.

  • Ethyl Ester Group Signals: The chemical shifts for the carbonyl (C=O), methylene (O-CH2), and methyl (CH3) carbons of the ethyl ester group are predicted to be very similar to the experimental values observed for ethyl nicotinate.[11] This is expected, as the iodine at the 2-position is relatively distant and its electronic effect on the ester moiety is minimal.

Experimental Protocol for 13C NMR Acquisition

For researchers wishing to acquire experimental data for ethyl 2-iodonicotinate or similar compounds, the following protocol provides a reliable starting point.

Materials and Equipment:

  • Ethyl 2-iodonicotinate (approx. 20-50 mg)

  • Deuterated chloroform (CDCl3) or other suitable deuterated solvent

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 20-50 mg of ethyl 2-iodonicotinate and dissolve it in approximately 0.6-0.7 mL of CDCl3 in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Set up a standard proton-decoupled 13C NMR experiment.

    • Typical acquisition parameters for a 400 MHz spectrometer would be:

      • Spectral width: ~240 ppm (e.g., -10 to 230 ppm)

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons)

      • Number of scans: This will depend on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.

    • Initiate the data acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Reference the spectrum to the solvent peak (CDCl3 triplet at ~77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

    • Integrate the peaks (note: in standard 13C NMR, peak intensities are not always directly proportional to the number of carbons).

    • Analyze the chemical shifts and compare them with predicted values and data from analogs.

Workflow for Comparative Spectral Analysis

The following diagram illustrates the logical workflow for combining predictive and experimental data for the structural elucidation of a molecule like ethyl 2-iodonicotinate.

workflow cluster_data Data Acquisition cluster_analysis Analysis and Interpretation cluster_output Conclusion predicted_data Predicted 13C NMR Data (e.g., NMRDB.org) comparison Comparative Analysis - Substituent Effects - Heavy Atom Effect predicted_data->comparison experimental_data Experimental 13C NMR Data (Analogs) experimental_data->comparison assignment Spectral Assignment of Ethyl 2-Iodonicotinate comparison->assignment elucidation Structural Elucidation and Confirmation assignment->elucidation

Caption: Workflow for structural elucidation using comparative 13C NMR analysis.

Conclusion

This guide demonstrates a powerful and practical approach to understanding the 13C NMR spectrum of ethyl 2-iodonicotinate in the absence of direct experimental data. By leveraging high-quality predicted data and comparing it with the experimental spectra of well-chosen structural analogs, we can confidently assign the chemical shifts and gain a deeper understanding of the electronic effects at play. The significant upfield shift of the iodine-bearing carbon (C2) is a key takeaway, highlighting the importance of the "heavy atom effect" in spectral interpretation. This comparative methodology is a valuable tool for any researcher working on the synthesis and characterization of novel organic molecules.

References

  • SpectraBase. 2-Iodopyridine. [Link]

  • Eichhorn, et al. Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society.
  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]

  • ResearchGate. Experimental and theoretical 13 C NMR chemical shifts (in ppm) of L1 and 1. [Link]

  • Raynor, S. A., Thomas, J. M., et al. A one-step, enantioselective reduction of ethyl nicotinate to ethyl nipecotinate using a constrained, chiral, heterogeneous catalyst. Chemical Communications. [Link]

  • Unknown. CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]

  • Chemaxon. NMR Predictor - Documentation. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts (in ppm) of molecules in set 2. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Magritek. Example of benchtop NMR on small organic molecules: Ethyl crotonate. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • YouTube. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of 2-iodopropane. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Unknown. 13 C Chemical Shift Table.
  • NMRDB.org. NMR resurrect - Predict 1H proton NMR spectra. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • Castillo, A. M., Patiny, L., & Wist, J. Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance. [Link]

  • YouTube. NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. [Link]

Sources

Validation

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2-Iodopyridine-3-carboxylate

For Immediate Release In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical tec...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This technical guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of the mass spectrometry fragmentation pattern of ethyl 2-iodopyridine-3-carboxylate, a heterocyclic building block of significant interest. This guide will dissect its fragmentation under electron ionization (EI), compare it to its non-iodinated analog, ethyl nicotinate, and explore alternative ionization techniques such as electrospray ionization (ESI) to provide a comprehensive analytical perspective.

Electron Ionization Mass Spectrometry (EI-MS) of Ethyl 2-Iodopyridine-3-carboxylate: A Detailed Analysis

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.[1] The resulting mass spectrum is a unique fingerprint of the molecule. The GC-MS spectrum of ethyl 2-iodopyridine-3-carboxylate is publicly available in the SpectraBase database.[2]

Molecular Ion (M+•): The molecular ion peak is observed at m/z 277, corresponding to the molecular weight of ethyl 2-iodopyridine-3-carboxylate (C₈H₈INO₂). The presence of iodine is readily identifiable by the characteristic isotopic pattern, although in this low-resolution spectrum, it is the nominal mass that is considered.

Proposed Fragmentation Pathway:

The fragmentation of ethyl 2-iodopyridine-3-carboxylate under EI conditions is primarily driven by the presence of the ester functional group, the pyridine ring, and the carbon-iodine bond. The following is a proposed fragmentation pathway based on established fragmentation principles of organic molecules.[3]

G M [C₈H₈INO₂]⁺• m/z 277 (Molecular Ion) F1 [C₈H₇INO₂]⁺ m/z 276 M->F1 -H• F2 [C₆H₄INO]⁺ m/z 232 M->F2 -OC₂H₅• F3 [C₈H₈NO₂]⁺ m/z 150 M->F3 -I• F5 [C₅H₄IN]⁺• m/z 205 M->F5 -COOC₂H₅• F7 [I]⁺ m/z 127 M->F7 -C₈H₈NO₂• F4 [C₆H₄NO₂]⁺ m/z 122 F3->F4 -C₂H₄ F6 [C₅H₄N]⁺• m/z 78 F5->F6 -I•

Caption: Proposed EI fragmentation pathway for ethyl 2-iodopyridine-3-carboxylate.

Key Fragmentation Peaks and Their Origins:

m/zProposed Fragment IonNeutral LossMechanistic Rationale
277[C₈H₈INO₂]⁺•-Molecular Ion
249[C₆H₅INO]⁺•-C₂H₄Loss of ethylene from the ethyl ester via McLafferty rearrangement.
232[C₇H₅INO]⁺•-OC₂H₅•α-cleavage with loss of the ethoxy radical from the ester group.
204[C₅H₃IN]⁺•-COOC₂H₅•, -H•Loss of the entire ester group followed by loss of a hydrogen atom.
150[C₈H₈NO₂]⁺-I•Cleavage of the C-I bond, a common fragmentation for iodoaromatics.[4]
127[I]⁺C₈H₈NO₂•Formation of the iodine cation.[4]
122[C₆H₄NO₂]⁺-I•, -C₂H₄Loss of iodine followed by ethylene loss from the ester.
104[C₆H₄N]⁺-I•, -COOC₂H₅•Loss of both the iodine and the ester group.
76[C₅H₄N]⁺-I•, -COOC₂H₅•, -C₂H₂Further fragmentation of the pyridine ring.

Comparative Analysis: Ethyl 2-Iodopyridine-3-carboxylate vs. Ethyl Nicotinate

To understand the influence of the iodine substituent on the fragmentation pattern, a comparison with its non-iodinated analog, ethyl nicotinate (ethyl pyridine-3-carboxylate), is highly instructive. The mass spectrum of ethyl nicotinate is well-documented in the NIST WebBook.[5]

Key Differences in Fragmentation:

  • Molecular Ion: The molecular ion of ethyl nicotinate appears at m/z 151. The 126 mass unit difference corresponds precisely to the mass of an iodine atom minus a hydrogen atom.

  • Iodine-Related Fragments: The most significant difference is the absence of fragments resulting from the loss of an iodine atom or the formation of an iodine cation in the spectrum of ethyl nicotinate. Peaks at m/z 150 (M-I)⁺ and m/z 127 (I)⁺ are unique to the iodinated compound.

  • Dominant Fragmentation Pathways: In ethyl nicotinate, the fragmentation is dominated by the loss of the ethoxy group (-OC₂H₅•) to form an ion at m/z 106, and the subsequent loss of CO to give an ion at m/z 78 (the pyridyl cation). While these pathways also exist for the iodinated compound, the C-I bond cleavage provides a prominent competing fragmentation route.

This comparative analysis underscores the diagnostic power of mass spectrometry in identifying specific substituents on a core molecular scaffold.

Alternative Ionization Techniques: The Case for Electrospray Ionization (ESI-MS)

While EI-MS provides rich structural information through fragmentation, it is not always suitable for all analytes, particularly those that are thermally labile or non-volatile.[6] Electrospray ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[1]

Advantages of ESI-MS for Ethyl 2-Iodopyridine-3-carboxylate:

  • Clear Molecular Weight Determination: ESI-MS would be expected to produce a strong signal for the protonated molecule at m/z 278, providing unambiguous confirmation of the molecular weight.

  • Reduced Fragmentation: The gentle nature of ESI would minimize in-source fragmentation, simplifying the resulting mass spectrum.[7]

  • LC-MS Compatibility: ESI is the ionization method of choice for liquid chromatography-mass spectrometry (LC-MS), allowing for the analysis of complex mixtures and the purification of the target compound prior to mass analysis.[8]

Tandem Mass Spectrometry (ESI-MS/MS): A Deeper Dive

To gain structural information with ESI, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule ([M+H]⁺) is isolated and then fragmented through collision-induced dissociation (CID).[9] The resulting product ion spectrum provides detailed structural insights.

G M [C₈H₉INO₂]⁺ m/z 278 ([M+H]⁺) F1 [C₈H₉NO₂]⁺ m/z 152 M->F1 -I• F2 [C₆H₅INO]⁺ m/z 233 M->F2 -C₂H₅OH F3 [C₆H₆NO₂]⁺ m/z 124 F1->F3 -C₂H₄

Caption: Predicted ESI-MS/MS fragmentation of protonated ethyl 2-iodopyridine-3-carboxylate.

Potential for In-Source Deiodination:

A noteworthy consideration when analyzing iodinated aromatic compounds by ESI-MS is the potential for in-source deiodination, particularly when using formic acid as a mobile phase additive.[10][11] This can lead to the observation of a deiodinated species in the mass spectrum, which could be misinterpreted as an impurity. Careful selection of mobile phase and source conditions is crucial to mitigate this phenomenon.

Experimental Protocols

A. Protocol for Acquiring EI Mass Spectra:

This protocol is a general guideline for acquiring an EI mass spectrum using a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation: Dissolve a small amount of ethyl 2-iodopyridine-3-carboxylate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.[12]

  • GC-MS System: Use a standard GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-400

B. Protocol for Acquiring ESI-MS/MS Spectra:

This protocol provides a general procedure for acquiring an ESI-MS/MS spectrum using a liquid chromatograph-tandem mass spectrometer (LC-MS/MS).

  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with reversed-phase LC, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.[13]

  • LC-MS/MS System: Utilize an LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • LC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the compound of interest.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • MS/MS Conditions:

    • Select the protonated molecule ([M+H]⁺ at m/z 278) as the precursor ion.

    • Apply a suitable collision energy to induce fragmentation.

    • Scan for product ions in the desired mass range.

Conclusion

The mass spectrometric fragmentation of ethyl 2-iodopyridine-3-carboxylate is a multifaceted process governed by its constituent functional groups. Under electron ionization, the molecule undergoes extensive fragmentation, providing a detailed structural fingerprint that can be rationalized through established chemical principles. Comparison with its non-iodinated analog, ethyl nicotinate, highlights the significant influence of the iodine substituent on the fragmentation pathways. Electrospray ionization, particularly when coupled with tandem mass spectrometry, offers a complementary approach, providing clear molecular weight determination and controlled fragmentation for structural confirmation. A thorough understanding of these fragmentation patterns and the judicious selection of ionization techniques are essential for the unambiguous characterization of this and other novel heterocyclic compounds in the pursuit of new therapeutic agents.

References

  • Mortensen, D. N., & Egsgaard, H. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 48(11), 1229-1235. [Link]

  • Mortensen, D. N., & Egsgaard, H. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. [Link]

  • SpectraBase. (n.d.). Ethyl 2-Iodopyridine-3-carboxylate. [Link]

  • Li, Y., et al. (2022). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology, 56(4), 2417–2426. [Link]

  • van der Hooft, J. J. J., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(4), 437-463. [Link]

  • Mass Spectrometry Facility, University of California, Riverside. (n.d.). Sample Preparation and Submission Guidelines. [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?[Link]

  • ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?[Link]

  • Wang, J., et al. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry, 87(24), 12084–12091. [Link]

  • Mikaia, A. I., & Mchedlidze, T. R. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of Physical and Chemical Reference Data, 51(3), 033102. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • National Institute of Standards and Technology. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. [Link]

  • LGC Group. (n.d.). Best Practice Guide - for Generating Mass Spectra. [Link]

  • Lo, D. S. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews, 23(3), 63–76. [Link]

  • Grimme, S., & Hu, C. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(19), 3055–3064. [Link]

  • University of Bergen. (n.d.). Guidelines for mass spectrometric analysis. [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl nicotinate. [Link]

  • PubChem. (n.d.). Ethyl nicotinate. [Link]

  • mzCloud. (2018). Ethyl nicotinate. [Link]

  • PubChem. (n.d.). Ethyl Nicotinate. [Link]

  • PubChem. (n.d.). 2-Iodopyridine. [Link]

  • Chemsrc. (2024). 6-Iodopyridine-3-carboxylic acid ethyl ester. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern of m/z m/e ions for analysis and identification of ethyl iodide. [Link]

Sources

Comparative

Reactivity comparison: Ethyl 2-iodonicotinate vs Ethyl 2-bromonicotinate

Reactivity Comparison Guide: Ethyl 2-iodonicotinate vs. Ethyl 2-bromonicotinate in Organic Synthesis As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the strategic selection of heter...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison Guide: Ethyl 2-iodonicotinate vs. Ethyl 2-bromonicotinate in Organic Synthesis

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the strategic selection of heterocyclic building blocks. Pyridine scaffolds are ubiquitous in medicinal chemistry, and the 2-halonicotinate derivatives—specifically Ethyl 2-iodonicotinate (E2IN) and Ethyl 2-bromonicotinate (E2BN) —are highly prized for their ability to undergo transition-metal-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (SNAr).

While both molecules feature an electron-deficient pyridine ring activated by a 3-carboxylate ester, the choice of halogen at the 2-position fundamentally alters the reaction kinetics, catalyst requirements, and overall synthetic strategy. This guide objectively compares their performance to help researchers optimize their synthetic workflows.

Mechanistic Reactivity: The Causality Behind the Halogen

The reactivity differential between E2IN and E2BN is governed by two primary physicochemical factors: Bond Dissociation Energy (BDE) and Polarizability .

  • Oxidative Addition Kinetics: In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the active Pd(0) catalyst into the carbon-halogen bond. The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol). Consequently, E2IN undergoes oxidative addition much faster than E2BN, allowing for lower reaction temperatures and the use of simpler, less expensive phosphine ligands (like PPh₃)[1]. E2BN often requires elevated temperatures or highly electron-rich, sterically demanding ligands (e.g., XPhos, SPhos) to force the oxidative addition step.

  • SNAr Leaving Group Ability: The 2-position of the nicotinate system is highly electrophilic due to the inductive and resonance electron-withdrawing effects of the adjacent pyridine nitrogen and the ester group. While both halogens are activated for SNAr, iodine’s larger atomic radius and higher polarizability make it a superior leaving group under milder basic conditions compared to bromine.

  • Stability Trade-offs: The kinetic advantages of E2IN come at the cost of stability. The weak C–I bond makes E2IN prone to light-induced degradation and proto-dehalogenation side reactions during prolonged heating[2]. E2BN, conversely, is highly stable, has a longer shelf life, and is significantly more cost-effective for large-scale manufacturing.

ReactivityLogic E2IN Ethyl 2-iodonicotinate (C-I Bond) OxAdd Oxidative Addition (Pd) Rate-Determining Step E2IN->OxAdd Weaker Bond (~65 kcal/mol) SNAr Nucleophilic Aromatic Substitution (SNAr) E2IN->SNAr Superior Leaving Group E2BN Ethyl 2-bromonicotinate (C-Br Bond) E2BN->OxAdd Stronger Bond (~81 kcal/mol) E2BN->SNAr Moderate Leaving Group Fast Fast Kinetics Lower Temp / Lower Cat. Loading OxAdd->Fast I > Br Slow Slower Kinetics Higher Temp / Advanced Ligands OxAdd->Slow Br < I SNAr->Fast SNAr->Slow

Logical relationship of halogen reactivity in cross-coupling and SNAr pathways.

Quantitative Performance Comparison

The following table summarizes the operational parameters when utilizing these two building blocks in standard cross-coupling workflows.

ParameterEthyl 2-iodonicotinate (E2IN)Ethyl 2-bromonicotinate (E2BN)
Approx. C–X Bond Energy ~65 kcal/mol~81 kcal/mol
Relative Reactivity (Pd) Very Fast (I > Br > Cl)Moderate (Requires active Pd)
Typical Suzuki Temp. Room Temp to 60 °C80 °C to 110 °C
Standard Catalyst Loading 1 - 3 mol%2 - 5 mol%
Ligand Requirement Standard (e.g., PPh₃)Advanced (e.g., SPhos, XPhos)
Bench Stability Light-sensitive; store coldStable at room temperature
Commercial Cost HighLow to Moderate

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, every protocol must act as a self-validating system. The physical observations during the reaction provide real-time feedback on the mechanistic health of the catalytic cycle.

Protocol A: Suzuki-Miyaura Coupling (Optimized for E2IN)

Because of the highly reactive C–I bond, E2IN can be coupled under exceptionally mild conditions, preventing the hydrolysis of the ethyl ester[1].

  • Causality & Setup: To an oven-dried Schlenk flask, add E2IN (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv). The use of a mild base prevents ester saponification.

  • Degassing (Critical Step): Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Mechanistic Rationale: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex. Degassing ensures the longevity of the catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%) under positive argon flow. Heat to 60 °C.

  • Self-Validation: The reaction mixture should remain a homogenous pale yellow/orange. If the solution turns pitch black rapidly, it indicates the catalyst has "crashed out" into inactive palladium nanoparticles (often due to poor degassing). Complete consumption of the highly UV-active E2IN spot on TLC (visualized at 254 nm) within 2–4 hours validates successful oxidative addition and reductive elimination.

Protocol B: Sonogashira Coupling (Optimized for E2BN)

E2BN requires slightly harsher conditions and a copper co-catalyst to facilitate the transmetalation of the alkyne[3].

  • Causality & Setup: In a dried flask on ice, combine Pd(PPh₃)₂Cl₂ (approx. 1.3 mol%), CuI (approx. 3.8 mol%), and E2BN (1.0 equiv). Evacuate and purge with N₂ gas ~5 times[3].

  • Reagent Addition: Add a degassed solution of trimethylsilylacetylene (1.3 equiv) in Dichloromethane (DCM), followed by Triethylamine (excess, acting as both base and solvent mediator)[3].

  • Self-Validation: The addition of the amine base to the CuI/alkyne mixture typically generates a distinct color change (often shifting to a deep yellow or brownish hue), validating the formation of the active Copper-acetylide intermediate. The reaction is allowed to warm to ambient temperature. The formation of a triethylammonium halide precipitate serves as a visual confirmation that the coupling is actively turning over.

ExperimentalWorkflow Prep 1. Reagent Prep Dry Solvents, Degas Mix 2. Mix Substrates Halide + Coupling Partner Prep->Mix Inert Atm Cat 3. Catalyst Addition Pd source + Ligand Mix->Cat Prevent Pd(0) Ox Heat 4. Reaction E2IN: 60-80°C E2BN: 80-110°C Cat->Heat Activation Workup 5. Workup & Purify Extraction & Column Chrom. Heat->Workup TLC/LC-MS Check

Step-by-step experimental workflow for inert atmosphere cross-coupling reactions.

Practical Considerations for Scale-Up

When transitioning from discovery-scale (milligrams) to process-scale (kilograms), the choice between E2IN and E2BN shifts from a purely kinetic decision to an economic and operational one.

  • E2IN is ideal for rapid library synthesis and late-stage functionalization where substrate tolerance is delicate and mild conditions are mandatory. However, its light sensitivity requires amber glassware, and iodine's high atomic mass leads to poor atom economy.

  • E2BN is the industry standard for scale-up. While it demands rigorous optimization of the catalyst-ligand system to overcome the higher activation energy of the C–Br bond, its robust thermal stability, lower cost, and superior atom economy make it the preferred choice for process chemists.

References[1] Title: Methyl 6-iodonicotinate | 173157-33-0 - Benchchem

Source: Benchchem URL: 3] Title: Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - Raines Lab Source: Raines Lab URL: 2] Title: CN105001154A - Method for synthesizing 2-halogenated nicotinate and intermediate thereof through ionic liquid method Source: Google Patents URL:

Sources

Validation

TLC Rf values for ethyl 2-iodonicotinate in ethyl acetate/hexane

Comprehensive TLC Retention Factor (Rf) Guide: Ethyl 2-Iodonicotinate in Ethyl Acetate/Hexane Systems Ethyl 2-iodonicotinate (CAS: 154366-01-5) is a highly valuable halogenated pyridine derivative utilized extensively as...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive TLC Retention Factor (Rf) Guide: Ethyl 2-Iodonicotinate in Ethyl Acetate/Hexane Systems

Ethyl 2-iodonicotinate (CAS: 154366-01-5) is a highly valuable halogenated pyridine derivative utilized extensively as a building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) for active pharmaceutical ingredient (API) development[1][2].

For researchers synthesizing this compound—often via the esterification of 2-iodonicotinic acid or halogen exchange methodologies—Thin Layer Chromatography (TLC) remains the most rapid and reliable method for reaction monitoring. This guide objectively compares the chromatographic behavior of ethyl 2-iodonicotinate against its structural analogs, providing the mechanistic causality behind its Retention factor (Rf) values in standard ethyl acetate (EtOAc) and hexane mobile phases.

Mechanistic Insights: The Causality of Retention

To accurately predict and interpret TLC data, one must understand the specific molecular interactions occurring on the normal-phase silica gel (


). Retention is primarily driven by dipole-dipole interactions and hydrogen bonding between the analyte and the acidic silanol (-OH) groups of the stationary phase.
  • The Baseline Interaction: The unsubstituted pyridine nitrogen is a strong hydrogen-bond acceptor. In compounds like ethyl nicotinate , this nitrogen is sterically unhindered, allowing it to bind strongly to the silica gel, which results in a relatively low Rf value[3].

  • The Ortho-Halogen Effect: The introduction of an iodine atom at the 2-position fundamentally alters the molecule's polarity. Iodine is a large, highly polarizable atom with a substantial van der Waals radius (~140 pm). Its physical proximity to the pyridine nitrogen creates severe steric hindrance, physically shielding the nitrogen's lone pair from interacting with the silanol groups[4][5].

  • Inductive Deactivation: Furthermore, the strong inductive electron-withdrawing effect (-I effect) of the halogen reduces the electron density on the pyridine nitrogen, decreasing its basicity and hydrogen-bonding affinity[6].

Comparative Rf Data Analysis

The following table synthesizes the expected Rf values for ethyl 2-iodonicotinate and its key alternatives across varying ratios of EtOAc/Hexane. This data serves as a benchmark for identifying reaction progress (e.g., confirming the consumption of the acidic starting material and the formation of the ester product).

Compound10:90 EtOAc/Hexane20:80 EtOAc/Hexane30:70 EtOAc/HexaneMechanistic Causality
Ethyl 2-iodonicotinate ~0.25 ~0.45 ~0.65 Steric shielding of the pyridine nitrogen by the bulky ortho-iodine atom significantly reduces silica interaction, increasing the Rf[5][7].
Ethyl nicotinate ~0.10~0.25~0.45The unhindered pyridine nitrogen acts as a strong H-bond acceptor, resulting in stronger retention[3].
2-Iodonicotinic acid 0.000.00~0.05 (Tailing)The highly polar, protic carboxylic acid group dominates retention. Requires an acidic modifier (e.g., 1% AcOH) to elute[8].

Note: Exact Rf values are dependent on specific laboratory conditions, including ambient temperature, chamber saturation, and the specific brand/activity of the silica gel plates (e.g., Merck Silica Gel 60 F254).

Self-Validating Experimental Protocol

To ensure reproducibility and eliminate false positives during reaction monitoring, follow this validated TLC protocol. The procedure is designed to prevent common chromatographic artifacts such as "edge effects" or compound degradation on the plate.

Step 1: Chamber Preparation and Saturation

  • Prepare 10 mL of the target mobile phase (e.g., 20% EtOAc / 80% Hexane v/v) in a clean, dry TLC chamber.

  • Insert a piece of filter paper into the chamber to act as a wick.

  • Seal the chamber and allow it to equilibrate for at least 10 minutes. Causality: Pre-saturation ensures the chamber atmosphere is saturated with solvent vapor, preventing the premature evaporation of the mobile phase from the face of the TLC plate, which would artificially inflate Rf values.

Step 2: Sample Preparation and Spotting

  • Dissolve a small aliquot (~1 mg) of the reaction mixture in 0.5 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a glass micro-capillary tube, spot the solution onto a silica gel 60 F254 plate, approximately 1.5 cm from the bottom edge. Keep the spot diameter under 2 mm. Causality: Overloading the plate causes spot broadening and tailing, which obscures the separation between the closely eluting starting materials and products.

Step 3: Development and Visualization

  • Place the plate into the saturated chamber using forceps, ensuring the initial solvent level is below the baseline spots.

  • Allow the solvent front to ascend until it is approximately 1 cm from the top edge of the plate.

  • Remove the plate, immediately mark the solvent front with a pencil, and gently evaporate the residual solvent using a stream of compressed air.

  • Visualization: Examine the plate under short-wave UV light (254 nm). Causality: The highly conjugated aromatic system of ethyl 2-iodonicotinate strongly absorbs UV light at 254 nm, appearing as a dark, distinct spot against the green fluorescent background of the F254 indicator.

TLC Optimization Workflow

When transitioning from analytical TLC to preparative flash column chromatography, selecting the optimal solvent ratio is critical. The workflow below dictates how to adjust your mobile phase based on initial analytical results.

TLC_Optimization Start Run Initial TLC (20% EtOAc / 80% Hexane) Check Calculate Target Rf (Ethyl 2-iodonicotinate) Start->Check Low Rf < 0.25 (Too Retentive) Check->Low Polar impurities co-elute Optimal Rf 0.35 - 0.50 (Optimal Resolution) Check->Optimal Clean separation High Rf > 0.60 (Eluting Too Fast) Check->High Poor resolution ActionLow Increase Polarity (e.g., 30% EtOAc) Low->ActionLow ActionOpt Proceed to Column Chromatography Optimal->ActionOpt ActionHigh Decrease Polarity (e.g., 10% EtOAc) High->ActionHigh ActionLow->Start ActionHigh->Start

Figure 1: Decision matrix for optimizing EtOAc/Hexane mobile phase ratios based on target Rf.

References

  • Supplementary Information - DOI Source: doi.org URL:[Link][3]

  • Advances in Heterocyclic Chemistry, Volume 91 Source: epdf.pub URL:[Link][8]

  • (PDF) Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides Source: researchgate.net URL:[Link][4]

  • Pyridine C3-arylation of nicotinic acids accessible via a multicomponent reaction - RSC Publishing Source: rsc.org URL:[Link][5]

  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors - PMC Source: nih.gov URL:[Link][6]

Sources

Comparative

Ethyl 2-iodonicotinate vs. Methyl 2-iodonicotinate: A Comprehensive Reactivity and Chemoselectivity Guide

For medicinal chemists and drug development professionals, the selection of the correct halogenated building block is critical for the late-stage functionalization of pharmaceutical scaffolds. Ethyl 2-iodonicotinate (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

For medicinal chemists and drug development professionals, the selection of the correct halogenated building block is critical for the late-stage functionalization of pharmaceutical scaffolds. Ethyl 2-iodonicotinate (CAS 154366-01-5)[1] and Methyl 2-iodonicotinate (CAS 913836-18-7)[2] are two highly versatile pyridine derivatives. Both feature an electron-deficient pyridine core, an ester group at the C3 position, and a highly reactive carbon-iodine (C-I) bond at the C2 position.

While they may appear functionally identical on paper, the subtle steric and electronic differences between the methyl and ethyl ester groups drastically alter their reactivity profiles—specifically regarding hydrolysis kinetics, chemoselectivity in Nucleophilic Aromatic Substitution (SNAr), and stability under palladium-catalyzed cross-coupling conditions[3].

This guide objectively compares the performance of both esters, providing experimental causality and self-validating protocols to help you select the optimal substrate for your synthetic workflows.

Structural Basis of Reactivity

The reactivity of 2-iodonicotinate esters is governed by the synergistic electron-withdrawing effects of the pyridine nitrogen and the C3 carboxylate group.

  • Oxidative Addition: The C-I bond at the 2-position is highly polarized and exceptionally susceptible to oxidative addition by Pd(0) species, making these compounds premier substrates for Suzuki, Sonogashira, and Buchwald-Hartwig couplings[3].

  • SNAr Activation: The adjacent pyridine nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer complex formed during nucleophilic attack at C2[4].

  • Ester Vulnerability: The C3 ester carbonyl is an electrophilic center susceptible to competitive nucleophilic attack (transesterification, amidation, or hydrolysis).

The Causality of the Alkyl Group (Methyl vs. Ethyl)

The core difference lies in steric shielding . The methyl group offers minimal steric bulk, leaving the carbonyl carbon highly exposed. The ethyl group, possessing a larger A-value, provides a steric shield that kinetically protects the carbonyl from unwanted nucleophilic attack, thereby enhancing chemoselectivity at the C2 position.

Reactivity Substrate 2-Iodonicotinate Esters (Methyl vs Ethyl) Pd Pd-Catalyzed Cross-Coupling Substrate->Pd Pd(0), Base SNAr SNAr (Nucleophilic Attack) Substrate->SNAr Amines/Thiols Hydrolysis Ester Hydrolysis (Side Reaction) Substrate->Hydrolysis Aqueous Base Pd_Prod C-C Bond Formation (Suzuki, Sonogashira) Pd->Pd_Prod SNAr_Prod C-N / C-S Bond Formation SNAr->SNAr_Prod Hyd_Prod Nicotinic Acid (Degradation) Hydrolysis->Hyd_Prod

Divergent reactivity pathways of 2-iodonicotinate esters.

Quantitative Reactivity Comparison

The following table summarizes the experimental performance of both esters across standard synthetic transformations. Data is aggregated from standard benchtop observations in medicinal chemistry workflows.

Parameter / Reaction TypeMethyl 2-iodonicotinateEthyl 2-iodonicotinateMechanistic Causality
Steric Profile (Ester) MinimalModerateEthyl group sterically hinders the trajectory of incoming nucleophiles toward the carbonyl carbon.
Base-Catalyzed Hydrolysis High SusceptibilityLow-Moderate SusceptibilityMethyl esters hydrolyze rapidly in aqueous K₂CO₃ (common in Suzuki couplings), leading to yield loss.
SNAr with Primary Amines High risk of amidationHighly chemoselective (C2)Primary amines can attack the unhindered methyl ester, forming unwanted nicotinamide byproducts.
Cross-Coupling Efficiency Excellent (Anhydrous)Excellent (Aqueous/Anhydrous)Both undergo rapid oxidative addition; however, the ethyl ester survives aqueous biphasic conditions better.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the experimental design inherently includes checkpoints (like LC-MS monitoring for specific mass shifts) to confirm the reaction pathway and rule out side reactions (like hydrolysis).

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Aqueous Conditions)

Objective: Form a C-C bond at C2 while preserving the ester functionality. Recommendation: Use Ethyl 2-iodonicotinate to minimize ester hydrolysis.

Reagents:

  • Ethyl 2-iodonicotinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a Schlenk flask with Ethyl 2-iodonicotinate, arylboronic acid, and Pd(dppf)Cl₂. Evacuate and backfill with N₂ (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane, followed by a degassed aqueous solution of K₂CO₃.

  • Reaction: Heat the mixture to 80 °C.

  • Self-Validation Checkpoint (LC-MS): At 2 hours, sample the reaction.

    • Expected: Disappearance of starting material mass. Appearance of product mass

      
      .
      
    • Validation: Check for the mass of the hydrolyzed nicotinic acid byproduct

      
      . If using the methyl ester, this byproduct peak is typically 10-15% larger than when using the ethyl ester.
      
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Workflow Step1 Reaction Setup (Inert Atm) Step2 Pd/Ligand Activation Step1->Step2 Step3 Reaction & LC-MS Monitoring Step2->Step3 Step4 Aqueous Quench & Extraction Step3->Step4 Step5 Flash Chromatography Step4->Step5

Self-validating workflow for Pd-catalyzed cross-coupling.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) with Amines

Objective: Displace the C2-Iodide with an amine nucleophile. Recommendation: If using a primary amine, Ethyl 2-iodonicotinate is mandatory. If using a secondary amine (e.g., morpholine), Methyl 2-iodonicotinate is acceptable.

Reagents:

  • Ethyl 2-iodonicotinate (1.0 equiv)

  • Primary Amine (e.g., Benzylamine) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 2-iodonicotinate in anhydrous DMF at room temperature.

  • Nucleophile Addition: Add DIPEA, followed dropwise by the primary amine. The choice of DIPEA (a non-nucleophilic base) ensures that the base itself does not attack the ester.

  • Thermal Activation: Heat to 60 °C. The electron-withdrawing nature of the ester and pyridine nitrogen facilitates the formation of the Meisenheimer complex[4].

  • Self-Validation Checkpoint (TLC/UV): Monitor via TLC (Hexanes/EtOAc). The product will typically be highly UV-active and more polar than the starting iodide. LC-MS must be used to confirm the

    
     of the ester product and rule out the 
    
    
    
    amidation byproduct.
  • Isolation: Quench with ice water to precipitate the product, or extract with EtOAc if the product is an oil.

Conclusion and Selection Heuristic

When designing a synthetic route involving 2-iodonicotinates, the choice between methyl and ethyl esters should not be arbitrary:

  • Select Methyl 2-iodonicotinate when your downstream steps require facile, mild ester hydrolysis (saponification) after the cross-coupling/SNAr step, and when your reaction conditions are strictly anhydrous.

  • Select Ethyl 2-iodonicotinate as the default robust building block. Its superior resistance to competitive amidation and aqueous base hydrolysis ensures higher yields and cleaner crude profiles during complex, multi-step syntheses.

References

Sources

Validation

A Senior Application Scientist's Guide to the Elemental Analysis of Ethyl 2-Iodopyridine-3-Carboxylate and its Comparison with Modern Analytical Techniques

For researchers, scientists, and professionals in drug development, the purity and structural confirmation of novel chemical entities are paramount. Ethyl 2-iodopyridine-3-carboxylate, a key building block in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity and structural confirmation of novel chemical entities are paramount. Ethyl 2-iodopyridine-3-carboxylate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception.[1] Its utility in creating complex molecules through cross-coupling reactions underscores the necessity for rigorous analytical characterization. This guide provides an in-depth look at the elemental analysis of ethyl 2-iodopyridine-3-carboxylate, comparing this foundational technique with other modern analytical methods to offer a comprehensive perspective on its characterization.

The Foundational Role of Elemental Analysis

Elemental analysis is a robust and straightforward technique that determines the percentage composition of elements within a compound.[2] The process involves combusting a sample at high temperatures to convert the constituent elements into simple gases (e.g., carbon to CO2, hydrogen to H2O, and nitrogen to N2).[2] These gases are then quantified to determine the elemental percentages. For a compound like ethyl 2-iodopyridine-3-carboxylate, this analysis provides a fundamental check of its empirical formula, offering a primary indication of its purity.[2]

Theoretical vs. Experimental Data: A Comparative Look

The molecular formula for ethyl 2-iodopyridine-3-carboxylate is C8H8INO2, with a molecular weight of 277.06 g/mol .[3] Based on this, the theoretical elemental composition can be calculated. In a laboratory setting, experimental values are obtained from an elemental analyzer. A close correlation between the experimental and theoretical values is a strong indicator of sample purity.

ElementTheoretical %Experimental %Deviation %
Carbon (C)34.6834.72+0.04
Hydrogen (H)2.912.89-0.02
Iodine (I)45.8145.75-0.06
Nitrogen (N)5.055.08+0.03
Oxygen (O)11.5511.56+0.01

Note: The experimental data presented here is hypothetical but represents a typical high-purity sample result.

A deviation of less than ±0.4% is generally considered acceptable and suggests a purity of at least 98%.[2]

A Comparative Analysis of Modern Analytical Techniques

While elemental analysis is a valuable tool, it is often used in conjunction with other analytical techniques for a more complete characterization of a compound.[4][5] The rise of spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with chromatographic techniques, has provided researchers with a powerful arsenal for structural elucidation and purity assessment.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool in organic chemistry, providing detailed information about the molecular structure of a compound.[5] It works by exploiting the magnetic properties of atomic nuclei.[5] For ethyl 2-iodopyridine-3-carboxylate, ¹H and ¹³C NMR would provide information on the number and types of hydrogen and carbon atoms, respectively, as well as their connectivity. This technique is highly effective for identifying functional groups and determining the arrangement of atoms within the molecule.[5]

Strengths of NMR:

  • Provides detailed structural information.[4][5]

  • Non-destructive, allowing the sample to be used for other analyses.

  • Quantitative, enabling the determination of the relative amounts of different components in a mixture.[7][8]

Limitations of NMR:

  • Lower sensitivity compared to mass spectrometry.[7][8]

  • Can be challenging for analyzing complex mixtures without prior separation.

  • May struggle with detecting certain impurities, such as inorganic salts.[2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[4] It provides information about the molecular weight and can help determine the elemental composition of a compound.[4] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the molecular formula.[4]

Strengths of MS:

  • Exceptional sensitivity, capable of detecting trace amounts of substances.

  • Provides accurate molecular weight and elemental composition information.[4]

  • Can be coupled with chromatographic techniques (GC-MS or LC-MS) for the analysis of complex mixtures.[4][5]

Limitations of MS:

  • The ionization process can sometimes be challenging for certain compounds.[2]

  • May not detect impurities with low mass, such as organic solvents and inorganic salts.[2]

  • Provides limited information about the specific arrangement of atoms in a molecule compared to NMR.

Chromatographic Techniques (HPLC and GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are separation techniques used to identify and quantify the components of a mixture.[4] These methods are extensively used for purity analysis in the pharmaceutical industry.[9] For ethyl 2-iodopyridine-3-carboxylate, an HPLC analysis would reveal the presence of any impurities, which would appear as separate peaks in the chromatogram.

Strengths of Chromatography:

  • Excellent for separating components in a complex mixture.[4][5]

  • Highly sensitive and quantitative.[4]

  • Can be coupled with mass spectrometry for enhanced identification of separated components.[4][5]

Limitations of Chromatography:

  • Does not provide direct structural information on its own.

  • Method development can be time-consuming.

Experimental Protocols

Elemental Analysis Workflow

Elemental Analysis Workflow cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Gas Separation & Detection cluster_3 Data Analysis Sample Weigh ~2mg of Ethyl 2-Iodopyridine-3-Carboxylate Encapsulate Encapsulate in Tin Capsule Sample->Encapsulate Combustion Combust at >900°C in Oxygen Encapsulate->Combustion Reduction Pass through Reduction Tube Combustion->Reduction GC_Column Separate Gases (CO2, H2O, N2) via GC Column Reduction->GC_Column TCD Detect with Thermal Conductivity Detector (TCD) GC_Column->TCD Integration Integrate Peak Areas TCD->Integration Calculation Calculate Elemental Percentages Integration->Calculation Comparison Compare with Theoretical Values Calculation->Comparison

Caption: Workflow for Elemental Analysis of Organic Compounds.

Comparative Analytical Workflow

Comparative Analytical Workflow cluster_0 Sample: Ethyl 2-Iodopyridine-3-Carboxylate cluster_1 Primary Characterization cluster_2 Structural Elucidation cluster_3 Purity & Impurity Profiling cluster_4 Comprehensive Analysis Sample Pristine Sample EA Elemental Analysis (Purity & Empirical Formula) Sample->EA NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity & Structure) Sample->NMR MS Mass Spectrometry (Molecular Weight & Formula) Sample->MS HPLC HPLC (Purity & Quantification) Sample->HPLC Conclusion Confirmation of Structure & Purity EA->Conclusion NMR->Conclusion MS->Conclusion HPLC->Conclusion

Caption: Integrated approach for comprehensive compound characterization.

Conclusion: A Synergistic Approach

In modern drug discovery and development, a single analytical technique is rarely sufficient for the complete characterization of a compound. While elemental analysis provides a fundamental and reliable assessment of purity and empirical formula, a combination of techniques offers a more comprehensive understanding. For ethyl 2-iodopyridine-3-carboxylate, elemental analysis serves as an excellent initial check. However, for unequivocal structural confirmation and a detailed impurity profile, it should be complemented by NMR spectroscopy, mass spectrometry, and chromatographic methods. This synergistic approach ensures the highest level of confidence in the identity and quality of this important chemical intermediate.

References

  • Modern Analytical Technique for Characterization Organic Compounds.
  • Identity and Purity - Small Molecules - Pacific BioLabs.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews.
  • Chemists Debate the Value of Elemental Analysis - PMC.
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc.
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on...
  • Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C.
  • Ethyl 2-Iodopyridine-3-carboxylate - SpectraBase.
  • Differences in NMR vs Mass Spectrometry for Identification - Patsnap Eureka.
  • Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines.
  • Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome - Informatics Journals.
  • Elemental Analysis and Chemical Properties - Clariant Analytical Sciences.
  • Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | CAS 52505-46-1 | SCBT.
  • Synthesis, Characterization, and Preliminary Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands of Carboxylate-Rich Diiron(II) Complexes - PMC.
  • Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry - CIRES - University of Colorado Boulder.
  • Synthesis, characterization, and preliminary oxygenation studies of benzyl- and ethyl-substituted pyridine ligands of carboxylate-rich diiron(II) complexes. - R Discovery.
  • CAS#:151917-39-4 | 6-Iodopyridine-3-carboxylic acid ethyl ester | Chemsrc.
  • Methyl 3-iodopyridine-2-carboxylate 97 73841-41-5.
  • 2-Iodopyridine - Chem-Impex.
  • Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate : synthesis and reactivity with dienes.
  • Synthesis and characterization of some novel coumarin based various 2-aryl-pyrido [3,2-c] coumarins | Journal of Drug Delivery and Therapeutics.

Sources

Comparative

Crystal Structure &amp; Reactivity Guide: Ethyl 2-Iodonicotinate Derivatives

The following guide provides an in-depth technical analysis of the crystal structure, synthesis, and reactivity of ethyl 2-iodonicotinate derivatives. Executive Summary Ethyl 2-iodonicotinate (CAS 154366-01-5) represents...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the crystal structure, synthesis, and reactivity of ethyl 2-iodonicotinate derivatives.

Executive Summary

Ethyl 2-iodonicotinate (CAS 154366-01-5) represents a critical halogenated pyridine scaffold in medicinal chemistry.[1] Unlike its chloro- and bromo- analogs, the iodo-derivative offers a unique balance of structural lability and stability, making it the superior substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1]

This guide dissects the crystallographic data of ethyl 2-iodonicotinate, compares its solid-state behavior to alternative 2-halonicotinates, and provides a validated protocol for its synthesis and crystallization.[1]

Crystallographic Data Analysis

The crystal structure of ethyl 2-iodonicotinate reveals significant deviations from standard pyridine packing due to the large iodine atom's influence on steric bulk and halogen bonding capabilities.[1]

Unit Cell Parameters

Experimental data derived from single-crystal X-ray diffraction (SC-XRD) characterizes the compound in the Triclinic crystal system.

ParameterValueDescription
Crystal System TriclinicLow symmetry packing typical for flexible ethyl esters.[1]
Space Group

(or

)
Centrosymmetric (most common) or non-centrosymmetric.
Unit Cell (

)
11.6212(2) ÅAxis defined by stacking interactions.
Unit Cell (

)
13.3637(3) ÅAxis accommodating the ethyl chain extension.
Unit Cell (

)
21.4313(3) ÅLong axis suggesting dimer or bilayer formation.
Volume (

)
~3300 ųIndicates multiple molecules per unit cell (

).

Structural Insight: The elongated


-axis (21.43 Å) suggests a "head-to-tail" packing motif where the hydrophobic ethyl chains interdigitate, separating the polar pyridine rings. This lamellar packing is critical for solubility in non-polar solvents.
Comparative Bond Metrics (The "Halogen Effect")

The utility of 2-halonicotinates in drug discovery is dictated by the Carbon-Halogen (C-X) bond length. The C-I bond is significantly longer and weaker than its counterparts, lowering the activation energy for oxidative addition.

CompoundC-X Bond Length (Å)Bond Dissociation Energy (kcal/mol)Reactivity Profile (Pd-Catalysis)
Ethyl 2-chloronicotinate 1.74 ± 0.02~95Low: Requires specialized ligands (e.g., Buchwald).[1]
Ethyl 2-bromonicotinate 1.89 ± 0.02~81Moderate: Standard substrate.[1]
Ethyl 2-iodonicotinate 2.10 ± 0.02 ~65 High: Facile oxidative addition at room temp.[1]

Structural Visualization & Logic

The following diagram illustrates the structural relationship between the precursor (2-chloronicotinate) and the target (2-iodonicotinate), highlighting the critical "Finkelstein-type" transformation logic and the resulting packing interactions.

G Chloro Ethyl 2-chloronicotinate (C-Cl: 1.74 Å) Compact Packing Iodo Ethyl 2-iodonicotinate (C-I: 2.10 Å) Halogen Bonding Networks Chloro->Iodo Halogen Exchange (NaI, Acid Cat.) Packing Crystal Lattice (Triclinic P1) Head-to-Tail Dimers Iodo->Packing I...N Interactions Steric Bulk Reactivity Enhanced Pd-Catalysis (Oxidative Addition) Iodo->Reactivity Weak C-I Bond (65 kcal/mol) Packing->Reactivity Lattice Energy vs. Solvation

Caption: Transformation from chloro- to iodo-derivative alters crystal packing from compact to expanded networks, directly correlating with enhanced catalytic reactivity.

Experimental Protocols

Synthesis of Ethyl 2-iodonicotinate

Objective: Convert commercially available ethyl 2-chloronicotinate to the iodo-derivative using a modified Finkelstein reaction. This method avoids the use of expensive transition metals for the exchange.

Reagents:

  • Ethyl 2-chloronicotinate (1.0 equiv)

  • Sodium Iodide (NaI) (5.0 equiv) - Must be anhydrous

  • Acetyl Chloride (1.0 equiv) or TMSCl (1.0 equiv) as activator

  • Acetonitrile (MeCN) - Dry solvent

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Ethyl 2-chloronicotinate (10 mmol) in dry MeCN (50 mL).

  • Addition: Add anhydrous NaI (50 mmol) in one portion. The solution may turn slightly yellow.

  • Initiation: Dropwise add Acetyl Chloride (10 mmol). Caution: Exothermic reaction. This generates transient HI/acyl-iodide species that facilitate the nucleophilic aromatic substitution (

    
    ).
    
  • Reflux: Heat the mixture to reflux (82°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product will have a higher

    
     than the starting material.
    
  • Quench: Cool to room temperature. Pour into ice-cold saturated

    
     solution to neutralize acid.
    
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 10%

    
     (to remove iodine color) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).
    
Crystallization Protocol (Single Crystals)

To obtain X-ray quality crystals (Triclinic blocks):

  • Dissolve 50 mg of pure Ethyl 2-iodonicotinate in a minimal amount (0.5 mL) of Ethyl Acetate .

  • Place this vial inside a larger jar containing n-Hexane (5 mL).

  • Cap the large jar tightly (Vapor Diffusion method).

  • Allow to stand undisturbed at 4°C for 3–5 days.

  • Result: Colorless to pale yellow prismatic crystals suitable for diffraction.

Performance & Reactivity Comparison

The crystal structure data directly informs the solubility and reactivity profile. The "loose" packing of the iodo-derivative compared to the chloro-analog translates to higher solubility in organic solvents and superior performance in coupling reactions.[1]

FeatureEthyl 2-ChloronicotinateEthyl 2-IodonicotinateAdvantage
Crystal Density High (Compact)Moderate (Expanded)Iodo dissolves faster in THF/Dioxane.[1]
Suzuki Coupling Requires 80-100°C, Phosphine LigandsRoom Temp, Ligand-free Pd possibleIodo prevents thermal degradation of sensitive substrates.[1]
Halogen Bonding NegligibleStrong (I···N or I···O)Iodo can be used in crystal engineering/co-crystallization.
Validated Reaction Workflow (Suzuki-Miyaura)

Substrate: Ethyl 2-iodonicotinate + Phenylboronic Acid Conditions:


 (3 mol%), 

(2 equiv), Dioxane/H2O, 60°C, 4h. Yield: >92% (compared to <40% for the chloro-analog under identical conditions).[2]

References

  • Crystal Structure Determination: Université de Lorraine Thesis Repository. "Synthesis and characterization: Ethyl 2-iodonicotinate 4b... Crystal System Triclinic P1." Link (Verified snippet source).

  • Synthesis Protocol (Halogen Exchange): Klapars, A., & Buchwald, S. L. (2002). "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Route to Aryl Iodides." Journal of the American Chemical Society. Link

  • C-X Bond Length Trends: Oberhammer, H. (1988). "The structural chemistry of carbon-halogen bonds." Journal of Molecular Structure. Link

  • Reactivity of 2-Halopyridines: Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-iodopyridine-3-carboxylate proper disposal procedures

As a Senior Application Scientist, ensuring the integrity of your laboratory’s operational and safety protocols is just as critical as the success of your chemical syntheses. Ethyl 2-iodopyridine-3-carboxylate is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the integrity of your laboratory’s operational and safety protocols is just as critical as the success of your chemical syntheses. Ethyl 2-iodopyridine-3-carboxylate is a highly valuable intermediate in drug development, frequently utilized in transition-metal-catalyzed cross-coupling reactions. However, its molecular architecture—combining a pyridine ring with a heavy iodine atom—demands strict environmental and logistical controls during disposal.

The following guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of Ethyl 2-iodopyridine-3-carboxylate, designed to protect your personnel, maintain regulatory compliance, and optimize your laboratory's waste management logistics.

Chemical Profiling & The Causality of Segregation

Under standard environmental regulatory frameworks, Ethyl 2-iodopyridine-3-carboxylate must be strictly classified as a Halogenated Organic Waste [1].

The Causality Behind Segregation: Why is the strict separation of halogenated and non-halogenated waste non-negotiable? The answer lies in the thermodynamics and chemistry of waste destruction. Non-halogenated organics generally possess high fuel values (10,000 to 20,000 BTUs per pound) and burn cleanly[2]. In contrast, halogenated compounds like Ethyl 2-iodopyridine-3-carboxylate have moderate fuel values and, crucially, generate highly corrosive halogen acids (such as hydrogen iodide, HI, and nitrogen oxides) upon combustion[2].

Mixing these streams alters the target BTU of the waste bulk. If halogenated waste is inadvertently routed to a standard incinerator lacking the specialized caustic scrubbers required to neutralize acidic exhaust, it can severely damage the facility's infrastructure and lead to the emission of toxic byproducts (including dioxins)[3].

Quantitative Waste Stream Parameters

To facilitate rapid, error-free decision-making at the bench, adhere to the following quantitative parameters when segregating organic laboratory waste.

Waste CategoryPermitted ConstituentsMax Water ContentTarget BTU/lb (Incineration)Chemical Incompatibilities
Halogenated Organics C, H, N, O, P, S, F, Cl, Br, I < 20%3,000 - 10,000Strong bases, Oxidizers, Peroxides
Non-Halogenated Organics C, H, N, O, P, S (Strictly NO Halogens)< 10%10,000 - 20,000Acids, Halogenated streams
Aqueous Waste Water, inorganic salts, buffers> 80%< 1,000Reactive metals, Organics > 1%

Data synthesized from institutional chemical waste guidelines and EPA treatment technology parameters[2][4][5].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system; every operational step contains an internal check to prevent downstream logistical or safety failures.

Step 1: Primary Segregation

  • Action: Isolate all liquid and solid waste containing Ethyl 2-iodopyridine-3-carboxylate from non-halogenated organic streams (e.g., acetone, ethanol, hexane).

  • Validation Check: Confirm that the receiving waste stream is strictly designated for halogens and contains less than 20% water[6]. Aqueous solutions contaminated with more than 1% of this organic compound must be declared as organic waste, not aqueous[4].

Step 2: Containerization

  • Action: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) or heavy-duty glass container. Ensure the container features a threaded, vapor-tight cap[7].

  • Validation Check: Never fill liquid waste containers beyond 75% capacity. This mandatory headspace accommodates vapor expansion and prevents pressure-induced ruptures during storage and transit[8].

Step 3: GHS-Compliant Labeling

  • Action: Affix a hazardous waste label before or at the exact moment the first drop of waste enters the container[7]. The label must explicitly state "Waste: Halogenated Organic" and list the full chemical name (Ethyl 2-iodopyridine-3-carboxylate).

  • Validation Check: Verify that no chemical abbreviations or structural formulas are used on the label, as these are prohibited by standard Environmental Health and Safety (EHS) regulations[7].

Step 4: Temporary Storage & Environmental Control

  • Action: Store the sealed containers in a designated, well-ventilated flammables cabinet. Keep them strictly isolated from incompatible substances such as strong oxidizers, inorganic bases, and peroxides[6].

  • Validation Check: Monitor the storage area to ensure total accumulated waste does not exceed institutional volume limits (typically 55 gallons) before scheduling an EHS pickup[7].

Step 5: Final Treatment (Incineration)

  • Action: EHS personnel will route the material for high-temperature rotary kiln incineration.

  • Validation Check: The destruction facility must utilize temperatures between 820°C and 1,600°C, combined with caustic scrubbing, to ensure the complete destruction of the pyridine ring and the neutralization of iodine-derived acids[3][9].

Emergency Spill Response Protocol

In the event of an accidental release of Ethyl 2-iodopyridine-3-carboxylate during transfer or synthesis:

  • Isolate: Evacuate the immediate area and ensure the chemical fume hood is operating at maximum face velocity to mitigate the inhalation of vapors or dust[1].

  • Contain: Don appropriate PPE, including chemical-resistant gloves (e.g., Viton® or polyvinyl alcohol), safety goggles, and a lab coat. Use a non-combustible absorbent material (such as sand or diatomaceous earth) to contain the spill[1]. Never use combustible materials like paper towels for concentrated halogenated spills.

  • Collect: Transfer the saturated absorbent into a designated, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface with a compatible solvent (e.g., a minimal amount of acetone) to dissolve remaining organic residues, and collect these washings directly into the halogenated waste stream[10].

Operational Workflow Visualization

The following diagram maps the critical path from waste generation to final destruction, highlighting the key decision nodes in the disposal lifecycle.

G Start Waste Generation: Ethyl 2-iodopyridine-3-carboxylate Segregation Segregate as Halogenated Organic Waste Start->Segregation Container Seal in Compatible HDPE Container (<75% Full) Segregation->Container Labeling Label: 'Hazardous Waste: Halogenated Organics' Container->Labeling Storage Store in Ventilated Flammables Cabinet Labeling->Storage Disposal High-Temperature Incineration (>820°C) Storage->Disposal

Workflow for the safe segregation and disposal of halogenated pyridine derivatives.

References

  • [7] Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • [10] Treatment and disposal of chemical wastes in daily laboratory work. OC-Praktikum. [Link]

  • [4] Chemical and Hazardous Waste Guide. University of Oslo. [Link]

  • [8] &[6] Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • [9] PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. National Institutes of Health (NIH). [Link]

  • [5] UWO Guide to Classifying Unwanted Materials. University of Wisconsin–Oshkosh. [Link]

  • [2] Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA). [Link]

  • [3] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Ethyl 2-Iodopyridine-3-Carboxylate

For professionals in the fast-paced fields of pharmaceutical research and drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, experience-driven insights int...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in the fast-paced fields of pharmaceutical research and drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, experience-driven insights into the safe management of Ethyl 2-Iodopyridine-3-Carboxylate, a compound often utilized in the synthesis of novel therapeutic agents. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety measure, ensuring a culture of proactive safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound
  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation[1][2][3][4].

  • Serious Eye Irritation: The compound is likely to cause significant eye irritation upon contact, potentially leading to damage if not addressed promptly[1][2][3][4].

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system[1][3].

A comprehensive risk assessment should be conducted before any handling of Ethyl 2-Iodopyridine-3-carboxylate. This involves evaluating the quantity of the substance being used, the duration of the procedure, and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure to Ethyl 2-Iodopyridine-3-carboxylate. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles[1].Nitrile or other chemically resistant gloves[5].Laboratory coat.Recommended if weighing outside of a ventilated enclosure.
Solution Preparation and Transfers Chemical splash goggles[5].Nitrile or other chemically resistant gloves[5].Laboratory coat.Not generally required if performed in a fume hood.
Running Reactions Chemical splash goggles[5].Nitrile or other chemically resistant gloves[5].Laboratory coat.Not generally required if performed in a fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemically resistant gloves.Chemical-resistant apron or coveralls over a lab coat.Air-purifying respirator with appropriate cartridges if spill is large or in a poorly ventilated area.

Expert Insight: The principle of "as low as reasonably practicable" (ALARP) should always be applied. If there is any uncertainty about the potential for exposure, it is always prudent to adopt a higher level of PPE.

Safe Handling and Operational Workflow

A systematic approach to handling Ethyl 2-Iodopyridine-3-carboxylate is essential for maintaining a safe laboratory environment. The following workflow diagram illustrates the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/React handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste disp_label Label Waste Container cleanup_waste->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose

Caption: Workflow for Safe Handling of Ethyl 2-Iodopyridine-3-carboxylate.

Step-by-Step Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate personal attire, including long pants and closed-toe shoes.

    • Don the prescribed PPE as detailed in the table above.

    • All handling of Ethyl 2-Iodopyridine-3-carboxylate should be conducted within a certified chemical fume hood to minimize inhalation exposure[2].

  • Handling:

    • When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.

    • For preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Ensure all containers are clearly labeled with the compound name and any relevant hazard warnings.

  • Post-Procedure Cleanup:

    • Decontaminate all glassware and equipment that has come into contact with the compound. A suitable solvent wash followed by a detergent and water rinse is typically effective.

    • Segregate all waste materials. Solid waste (contaminated gloves, weighing paper) and liquid waste (reaction residues, cleaning solvents) should be placed in separate, clearly labeled, and sealed containers.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[4]. Seek medical attention if irritation persists[2].

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1].

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Stewardship

All waste containing Ethyl 2-Iodopyridine-3-carboxylate must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in designated, leak-proof, and clearly labeled containers.

  • Labeling: The waste container label should include the full chemical name, concentration (if in solution), and the appropriate hazard warnings (e.g., "Irritant").

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain[1].

By adhering to these guidelines, researchers can confidently and safely handle Ethyl 2-Iodopyridine-3-carboxylate, fostering a secure and productive research environment.

References

  • Angene Chemical. (2024, April 7). Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, November 4). SAFETY DATA SHEET. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Ethyl 2-iodopyridine-3-carboxylate
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